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  • Product: N-cyclohexylpiperazine-1-carboxamide hydrochloride
  • CAS: 1094600-70-0

Core Science & Biosynthesis

Foundational

N-cyclohexylpiperazine-1-carboxamide hydrochloride molecular weight

An In-Depth Technical Guide to N-cyclohexylpiperazine-1-carboxamide hydrochloride and its Core Moiety Introduction The piperazine ring is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclohexylpiperazine-1-carboxamide hydrochloride and its Core Moiety

Introduction

The piperazine ring is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active agents.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility and its capacity for substitution at two nitrogen atoms—allow it to serve as a versatile linker or pharmacophore in drug design.[3][4] Piperazine derivatives exhibit a wide spectrum of biological activities, finding application as antipsychotic, antidepressant, anxiolytic, anticancer, and anti-infective agents.[1][5][6]

This technical guide provides a comprehensive examination of N-cyclohexylpiperazine-1-carboxamide hydrochloride , a derivative built upon the 1-cyclohexylpiperazine core. Due to the specificity of this substitution pattern, direct literature on the final compound is sparse. Therefore, this guide is structured to first deliver an in-depth analysis of its well-documented parent molecule, 1-Cyclohexylpiperazine . Subsequently, it will detail the synthetic pathways to the target carboxamide hydrochloride, discuss its predicted properties based on established chemical principles, and explore its potential applications within the broader context of drug discovery and development.

Part 1: The Core Moiety: 1-Cyclohexylpiperazine

1-Cyclohexylpiperazine (CAS No: 17766-28-8) is the central building block from which the target molecule is derived.[7] Understanding its fundamental characteristics is essential for any research involving its derivatives.

Chemical Identity and Physicochemical Properties

1-Cyclohexylpiperazine is a solid at room temperature, characterized by the chemical and physical properties summarized below.[8][9]

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂[7]
Molecular Weight 168.28 g/mol [7][8]
CAS Number 17766-28-8[7]
Appearance White to light yellow solid/lump[9]
Melting Point 28-38 °C[9]
Boiling Point ~255.7 °C at 760 mmHg[7]
Solubility Soluble in Methanol[9]
pKa 9.25 ± 0.10 (Predicted)
Topological Polar Surface Area (TPSA) 15.27 Ų[8]
Synthesis of 1-Cyclohexylpiperazine

The synthesis of 1-cyclohexylpiperazine is well-documented and typically involves the N-alkylation of a protected piperazine precursor, followed by deprotection. A common and efficient method utilizes Boc-piperazine and a cyclohexyl halide.

This protocol is a self-validating system where the successful isolation of the intermediate (Step 1) and its subsequent conversion (Step 2) confirm the reaction's progress.

Step 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate)

  • Reaction Setup: In a 50L reactor equipped with a mechanical stirrer and reflux condenser, add 1-Boc-piperazine (5 kg, 26.84 mol), anhydrous acetonitrile (30 kg), and potassium carbonate (4.08 kg, 29.5 mol).

  • Addition of Alkylating Agent: Under continuous stirring, add cyclohexyl bromide (4.8 kg, 29.5 mol) to the mixture.

  • Reaction: Gently heat the mixture to reflux and maintain for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with acetonitrile. Concentrate the filtrate to dryness under reduced pressure to yield the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate, as an oil.

Step 2: Deprotection to Yield 1-Cyclohexylpiperazine Hydrochloride and Free Base

  • Acid-mediated Deprotection: Dissolve the intermediate from Step 1 in absolute ethanol. Add concentrated hydrochloric acid, controlling the addition rate as the reaction is exothermic and generates gas.

  • Reaction: Heat the mixture and reflux for several hours until TLC or LC-MS confirms the complete removal of the Boc protecting group.

  • Isolation of Hydrochloride Salt: Evaporate the solvent to dryness. The resulting solid is 1-cyclohexylpiperazine hydrochloride. This salt can be further purified by pulping with a solvent like isopropanol followed by filtration.

  • Formation of Free Base: To obtain the free base, dissolve the hydrochloride salt in water. Adjust the pH to 12-14 using an inorganic base (e.g., NaOH). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyclohexylpiperazine.

  • Purification: The crude product can be purified by vacuum distillation to obtain high-purity 1-cyclohexylpiperazine.

Part 2: N-cyclohexylpiperazine-1-carboxamide hydrochloride

With a thorough understanding of the 1-cyclohexylpiperazine core, we can now focus on the synthesis and properties of the target molecule.

Predicted Physicochemical Properties

The addition of a carboxamide group and subsequent formation of a hydrochloride salt significantly alters the molecular properties. The following table outlines the calculated and predicted properties for the target compound.

PropertyValueNotes
Molecular Formula C₁₁H₂₂ClN₃OAs hydrochloride salt
Molecular Weight 247.77 g/mol Calculated (C₁₁H₂₁N₃O: 211.31 + HCl: 36.46)
Hydrogen Bond Donors 3 (from -NH₂ and -NH⁺-)Predicted
Hydrogen Bond Acceptors 2 (from C=O and piperazine N)Predicted
Topological Polar Surface Area (TPSA) > 50 ŲPredicted to be significantly higher than the parent amine, enhancing polarity.
Solubility High aqueous solubilityExpected for a hydrochloride salt
Proposed Synthesis and Experimental Workflow

The synthesis of N-cyclohexylpiperazine-1-carboxamide hydrochloride from 1-cyclohexylpiperazine can be achieved via a two-step process: carbamoylation followed by salt formation. The choice of carbamoylating agent is critical; using potassium cyanate in an acidic medium is a well-established method for generating a primary carboxamide from a secondary amine.[10]

G cluster_0 Step 1 cluster_1 Step 2 A 1-Cyclohexylpiperazine (Starting Material) C N-cyclohexylpiperazine-1-carboxamide (Free Base Intermediate) A->C Carbamoylation B Potassium Cyanate (KOCN) + Acetic Acid E N-cyclohexylpiperazine-1-carboxamide hydrochloride (Final Product) C->E Salt Formation D HCl in Ether or Isopropanol

Caption: Synthetic pathway from 1-cyclohexylpiperazine to its carboxamide hydrochloride derivative.

  • Carbamoylation Reaction:

    • Dissolve 1-cyclohexylpiperazine (0.10 mole) in aqueous acetic acid (e.g., 250 mL of 10% acetic acid).

    • In a separate flask, dissolve potassium cyanate (KOCN, 0.15 mole) in water.

    • Slowly add the potassium cyanate solution to the stirred piperazine solution at room temperature over 30 minutes.

    • Continue stirring the mixture at room temperature for 12-18 hours. Monitor the reaction via TLC or LC-MS.

  • Isolation of the Free Base:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully basify the solution to a pH of ~10-12 with a strong base (e.g., 5N NaOH). This will precipitate the crude N-cyclohexylpiperazine-1-carboxamide.

    • Stir the cold mixture for 2-4 hours to ensure complete precipitation.

    • Filter the crystalline product, wash thoroughly with cold water, and dry under vacuum.

    • For further purification, the solid can be recrystallized from a suitable solvent system like toluene/ligroin.[10]

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified carboxamide free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

    • Slowly add a stoichiometric amount of hydrochloric acid (as a solution in ether or isopropanol) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a small amount of cold anhydrous solvent, and dry in a vacuum oven to yield the final product.

This self-validating protocol relies on the distinct physical properties (solubility, melting point) of the starting material, intermediate, and final salt, allowing for clear confirmation of each synthetic transformation.

Part 3: Research Context and Potential Applications

The piperazine carboxamide scaffold is a key feature in many compounds explored for therapeutic potential. The introduction of the carboxamide group increases the molecule's polarity and hydrogen bonding capability, which can be leveraged to fine-tune interactions with biological targets.

Role in Drug Discovery
  • Enzyme Inhibition: Piperazine carboxamides have been identified as potent inhibitors of various enzymes. For instance, chiral pyrimidinyl-piperazine carboxamide derivatives have shown significant inhibitory activity against α-glucosidase, a target for anti-diabetic agents.[11]

  • Receptor Modulation: The piperazine core is a classic pharmacophore for central nervous system (CNS) targets.[6] While the carboxamide group may alter blood-brain barrier penetration, such derivatives could be designed as peripherally restricted agents or to target specific polar pockets within CNS receptors.

  • Anticancer and Antimicrobial Agents: The structural motif is present in molecules designed as anticancer and antimicrobial agents.[4][5] The ability to functionalize the carboxamide nitrogen or other positions on the core structure allows for the creation of diverse chemical libraries for screening.[12]

SAR Core { 1-Cyclohexylpiperazine Core |  Provides basic scaffold and lipophilic anchor} Func { Carboxamide Group (-CONH₂) |  Increases polarity Adds H-bond donors/acceptors} Core:f1->Func:f0 Functionalization Target {Potential Biological Targets |  Enzyme Active Sites |  GPCRs |  Kinases} Func:f1->Target Modulates Binding Affinity & Pharmacokinetics

Part 4: Analytical Methodologies

Comprehensive characterization of N-cyclohexylpiperazine-1-carboxamide hydrochloride requires a suite of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key signals would include the cyclohexyl protons, the piperazine ring protons (which may show distinct shifts due to the carboxamide), and the broad signal from the -NH₂ protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the protonated free base ([M+H]⁺), verifying the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. Since the carboxamide lacks a strong chromophore, UV detection at low wavelengths (~205-210 nm) would be necessary. For trace analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a highly UV-active product. *[13] Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. Expected peaks would include C=O stretching for the amide (~1650 cm⁻¹), N-H stretching for the primary amide (~3200-3400 cm⁻¹), and C-H stretching for the aliphatic groups.

Conclusion

N-cyclohexylpiperazine-1-carboxamide hydrochloride is a derivative of the versatile 1-cyclohexylpiperazine core, engineered to possess increased polarity and hydrogen-bonding potential. While direct studies on this specific molecule are not widely published, its synthesis is readily achievable through established chemical methodologies. Based on the extensive research into related piperazine carboxamides, this compound represents a promising scaffold for exploration in drug discovery programs targeting a range of biological systems, from metabolic enzymes to CNS receptors. The analytical protocols outlined herein provide a robust framework for its synthesis, purification, and characterization, enabling its use in advanced scientific research.

References

  • PubChem. N-cyclohexylpiperidine-1-carboxamide. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Nature. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available from: [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PrepChem. Synthesis of 1-piperazine carboxamide. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]

  • Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Available from: [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Biological Activity of N-cyclohexylpiperazine-1-carboxamide hydrochloride

Foreword: A Molecule of Inferred Potential To our fellow researchers, scientists, and drug development professionals, this guide delves into the biological landscape of N-cyclohexylpiperazine-1-carboxamide hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Inferred Potential

To our fellow researchers, scientists, and drug development professionals, this guide delves into the biological landscape of N-cyclohexylpiperazine-1-carboxamide hydrochloride. It is critical to establish from the outset that, as of the time of this writing, specific biological data for this precise molecule is not extensively available in the public domain. However, the absence of direct evidence is not a void, but rather an invitation for scientific inquiry. The structural motifs inherent to this compound—the N-cyclohexylpiperazine core and the carboxamide linkage—are well-documented pharmacophores, each contributing to a rich tapestry of biological activities in numerous other molecular contexts.

This whitepaper, therefore, adopts a predictive and methodological approach. By dissecting the known activities of structurally analogous compounds, we will construct a scientifically rigorous framework for the anticipated biological profile of N-cyclohexylpiperazine-1-carboxamide hydrochloride. We will further provide detailed, field-proven experimental protocols to empower researchers to systematically investigate these hypotheses. Our objective is to transform the unknown into a defined investigational pathway, grounded in the established principles of medicinal chemistry and pharmacology.

Section 1: Chemical Identity and Synthetic Strategy

Molecular Structure and Physicochemical Properties

N-cyclohexylpiperazine-1-carboxamide hydrochloride is characterized by a piperazine ring N-substituted with a cyclohexyl group at one nitrogen and a carboxamide group at the other. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

PropertyValueSource
Molecular FormulaC₁₁H₂₂ClN₃OInferred
Molecular Weight247.77 g/mol Inferred
AppearanceWhite to off-white solid
Melting Point32-37 °C (for free base)
Rationale for the Synthetic Approach

The synthesis of N-cyclohexylpiperazine-1-carboxamide hydrochloride is a multi-step process that leverages well-established reactions in organic chemistry. The choice of starting materials and reaction conditions is predicated on achieving a high yield and purity of the final product. The piperazine scaffold is a cornerstone in medicinal chemistry, known for its ability to enhance the druggability of compounds.[1]

Step-by-Step Synthesis Protocol

The synthesis can be logically approached in two key stages: the formation of the N-cyclohexylpiperazine precursor, followed by the introduction of the carboxamide moiety.

Step 1: Synthesis of N-cyclohexylpiperazine

The precursor, N-cyclohexylpiperazine, is a crucial intermediate in the synthesis of numerous pharmaceutical agents.[2] A common and efficient method for its preparation is through the reductive amination of cyclohexanone with piperazine.[3]

  • Reaction: Piperazine is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride or catalytic hydrogenation (H₂/Pd-C).[3]

  • Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot reaction with good control over the reaction conditions.[3]

Step 2: Formation of the Carboxamide

With the N-cyclohexylpiperazine in hand, the carboxamide can be introduced. A common method involves the reaction with an activated carbonyl source.

  • Reaction: N-cyclohexylpiperazine is reacted with a suitable carbamoylating agent, such as a carbamoyl chloride or an isocyanate, in the presence of a non-nucleophilic base like triethylamine to yield the desired N-cyclohexylpiperazine-1-carboxamide.

  • Rationale: This nucleophilic acyl substitution reaction is a high-yielding and versatile method for amide bond formation. The base is necessary to neutralize the acid generated during the reaction.

Step 3: Salt Formation

To obtain the hydrochloride salt, the free base is treated with hydrochloric acid.

  • Reaction: The purified N-cyclohexylpiperazine-1-carboxamide is dissolved in a suitable organic solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting hydrochloride salt precipitates out of the solution and can be collected by filtration.

  • Rationale: Salt formation is a standard final step in the preparation of many amine-containing pharmaceuticals to improve their stability, handling, and aqueous solubility.

Synthesis_Workflow cluster_step1 Step 1: N-cyclohexylpiperazine Synthesis cluster_step2 Step 2: Carboxamide Formation cluster_step3 Step 3: Salt Formation Piperazine Piperazine Reaction1 Reductive Amination Piperazine->Reaction1 Cyclohexanone Cyclohexanone Cyclohexanone->Reaction1 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction1 N_Cyclohexylpiperazine N-cyclohexylpiperazine N_Cyclohexylpiperazine_input N-cyclohexylpiperazine Reaction1->N_Cyclohexylpiperazine Reaction2 Nucleophilic Acyl Substitution N_Cyclohexylpiperazine_input->Reaction2 Carbamoylating_Agent Carbamoylating Agent Carbamoylating_Agent->Reaction2 Base Base (e.g., Et₃N) Base->Reaction2 Carboxamide N-cyclohexylpiperazine-1-carboxamide Carboxamide_input N-cyclohexylpiperazine-1-carboxamide Reaction2->Carboxamide Reaction3 Acid-Base Reaction Carboxamide_input->Reaction3 HCl Hydrochloric Acid HCl->Reaction3 Final_Product N-cyclohexylpiperazine-1-carboxamide HCl Reaction3->Final_Product

Caption: Synthetic workflow for N-cyclohexylpiperazine-1-carboxamide hydrochloride.

Section 2: Predicted Biological Activities and Mechanisms of Action

The biological potential of N-cyclohexylpiperazine-1-carboxamide hydrochloride can be inferred from the extensive literature on its constituent pharmacophores. The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of clinically approved drugs.[3][4] Its disubstituted nature plays a crucial role in determining selectivity and potency against various biological targets.[1] The carboxamide group is also a key functional group in many biologically active molecules, participating in hydrogen bonding interactions with protein targets.

Anticancer Potential: Targeting Kinase Signaling

A significant number of N-substituted piperazine-1-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5]

  • Predicted Mechanism of Action: A plausible mechanism of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[5] The piperazine moiety can serve as a scaffold to correctly position other functional groups for optimal interaction with the kinase active site. The carboxamide group can form crucial hydrogen bonds with hinge region residues of the kinase domain, a common binding motif for many kinase inhibitors.

  • Supporting Evidence: A novel series of piperazine-tethered thiophene-3-carboxamide selenides were synthesized and found to have significant cytotoxicity against HCT116 and A549 cancer cell lines, with one compound demonstrating remarkable inhibition of EGFR kinase with an IC₅₀ of 42.3 nM.[5]

Anticancer_Mechanism Compound N-cyclohexylpiperazine- 1-carboxamide HCl EGFR EGFR Kinase Compound->EGFR Inhibits Phosphorylated_Substrate Phosphorylated Substrate EGFR->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->EGFR Substrate Substrate Protein Substrate->EGFR Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Predicted anticancer mechanism via EGFR kinase inhibition.

Anti-inflammatory Activity

Piperazine derivatives have been investigated for their anti-inflammatory properties.[6][7]

  • Predicted Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The N-cyclohexylpiperazine moiety may contribute to the overall lipophilicity of the molecule, facilitating its penetration into inflammatory tissues.

  • Supporting Evidence: A series of 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole and 1-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives were synthesized and showed potent anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6][7]

Central Nervous System (CNS) Activity: A Focus on Cannabinoid Receptors

The N-cyclohexylpiperazine scaffold is present in molecules with activity at CNS targets.

  • Predicted Mechanism of Action: Based on structurally related compounds, N-cyclohexylpiperazine-1-carboxamide hydrochloride could potentially act as a ligand for G protein-coupled receptors (GPCRs) in the brain, such as cannabinoid receptors.

  • Supporting Evidence: A compound named 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-cyclohexylpiperazine-1-carboxamide was synthesized and characterized as a potent inverse agonist of the cannabinoid receptor 1 (CB1).[8] This suggests that the N-cyclohexylpiperazine-1-carboxamide moiety can be accommodated within the binding pocket of the CB1 receptor.

Antidiabetic Potential: α-Glucosidase Inhibition

Piperazine carboxamide derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9]

  • Predicted Mechanism of Action: Inhibition of α-glucosidase by N-cyclohexylpiperazine-1-carboxamide hydrochloride would delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. The cyclohexyl group may provide favorable hydrophobic interactions within the enzyme's active site, while the carboxamide and piperazine nitrogens could form key hydrogen bonds.

  • Supporting Evidence: A series of chiral pyrimidinyl-piperazine carboxamide derivatives displayed excellent inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, with IC₅₀ values in the low micromolar to nanomolar range.[9]

Section 3: Methodologies for Biological Evaluation

To validate the predicted biological activities, a systematic and rigorous experimental approach is essential. The following protocols are based on established and widely accepted methodologies in the field.

In Vitro Assays

3.1.1. Anticancer Activity: Cytotoxicity and Kinase Inhibition

  • MTT Assay for Cytotoxicity:

    • Seed cancer cell lines (e.g., A549, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of N-cyclohexylpiperazine-1-carboxamide hydrochloride for 48-72 hours.

    • Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

    • Causality: This assay quantifies the metabolic activity of living cells, providing a measure of the compound's cytotoxic or cytostatic effects.

  • EGFR Kinase Inhibition Assay:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR kinase with a specific substrate peptide, ATP, and varying concentrations of the test compound.

    • After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.

    • Add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of EGFR, confirming it as a direct molecular target.

3.1.2. Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

  • LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages:

    • Culture RAW 264.7 macrophage cells and seed them in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Causality: This assay assesses the compound's ability to suppress the production of a key pro-inflammatory mediator, providing an indication of its anti-inflammatory potential.

3.1.3. α-Glucosidase Inhibition Assay

  • Spectrophotometric Assay:

    • Prepare a reaction mixture containing α-glucosidase from Saccharomyces cerevisiae, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compound in a suitable buffer.[9]

    • Incubate the mixture at 37 °C.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Causality: This assay directly measures the enzymatic activity of α-glucosidase, and a decrease in absorbance in the presence of the compound indicates inhibition.

In Vivo Models

3.2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

  • Procedure:

    • Administer the test compound or vehicle orally to rats.

    • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw to induce inflammation.[6][7]

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the control group.

    • Causality: This is a standard and well-validated model of acute inflammation, and a reduction in paw swelling demonstrates the compound's in vivo anti-inflammatory efficacy.

Section 4: Concluding Remarks and Future Directions

N-cyclohexylpiperazine-1-carboxamide hydrochloride stands as a molecule of significant, albeit inferred, potential. Its structural components are well-represented in a multitude of bioactive compounds, suggesting a high probability of engagement with various biological targets. The proposed activities in oncology, inflammation, CNS disorders, and metabolic diseases are not speculative but are extrapolations from a solid foundation of medicinal chemistry literature.

The true value of this guide lies in its dual nature: it is both a predictive analysis and a practical roadmap. The detailed experimental protocols provided are designed to be self-validating systems, enabling researchers to systematically test the hypotheses put forth. The journey from a molecule of inferred potential to a well-characterized compound with a defined biological profile is a challenging but rewarding one. It is our hope that this technical guide will serve as a valuable resource for those who embark on this scientific endeavor.

References

  • 1-Cyclohexylpiperazine: Your Go-To Organic Synthesis Intermediate. (2026). APICHEM. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). National Institutes of Health. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Hydroxyzine. (n.d.). Wikipedia. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). National Institutes of Health. [Link]

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. (n.d.). PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]

  • Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. (n.d.). Semantic Scholar. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). ResearchGate. [Link]

  • N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carboxamide. (n.d.). PubChem. [Link]

Sources

Foundational

Technical Monograph: N-Cyclohexylpiperazine-1-Carboxamide Hydrochloride (NCPC-HCl)

The following technical guide details the pharmacological and chemical profile of N-cyclohexylpiperazine-1-carboxamide hydrochloride (NCPC-HCl). Executive Summary & Pharmacological Context N-cyclohexylpiperazine-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and chemical profile of N-cyclohexylpiperazine-1-carboxamide hydrochloride (NCPC-HCl).

Executive Summary & Pharmacological Context

N-cyclohexylpiperazine-1-carboxamide hydrochloride (NCPC-HCl) is a privileged piperazine-urea scaffold widely utilized in medicinal chemistry as a supramolecular synthon. While often categorized as a high-value intermediate, its structural motif—a lipophilic cyclohexyl group linked via a polar urea moiety to a piperazine core—serves as a critical pharmacophore in the design of Serine Protease Inhibitors (specifically TMPRSS2) and Pantothenate Kinase (PANK) modulators .[1]

This guide treats NCPC-HCl not merely as a reagent, but as a bioactive fragment whose physicochemical properties (LipE, conformational rigidity) dictate the efficacy of advanced therapeutics, including the SARS-CoV-2 entry inhibitor MI-1900 .[1]

Key Chemical Identifiers[1][2][3][4][5][6][7]
  • IUPAC Name: N-cyclohexylpiperazine-1-carboxamide hydrochloride

  • Molecular Formula:

    
    [1]
    
  • Core Moiety: Piperazinyl-urea

  • Primary Role: Hydrophobic clamp (S1' pocket binding) and hydrogen-bond donor/acceptor linker.[1]

Structural & Mechanistic Profile

The Pharmacophore: The "Urea-Linker" Effect

The pharmacological utility of NCPC-HCl lies in its ability to bridge the solubility-permeability gap .[1] The piperazine ring provides solubility and a handle for further functionalization (at the N4 position), while the cyclohexyl-urea tail acts as a "hydrophobic anchor."[1]

Mechanism of Action (Fragment Level):

  • Hydrophobic Engagement: The cyclohexyl group is conformationally flexible yet bulky, making it an ideal ligand for hydrophobic pockets (e.g., the S1' specificity pocket of serine proteases).[1]

  • Hydrogen Bonding: The urea motif (

    
    ) acts as a bidentate hydrogen bond donor/acceptor, often interacting with backbone carbonyls or catalytic residues (e.g., Serine-195 or Histidine-57 regions in proteases).[1]
    
  • Conformational Restriction: Unlike linear alkyl chains, the piperazine ring restricts the entropic freedom of the molecule, pre-organizing it for receptor binding.[1]

Pathway Visualization: From Scaffold to Inhibitor

The following diagram illustrates how the NCPC-HCl scaffold integrates into the MI-1900 inhibitor to block TMPRSS2, a key enzyme in viral entry.[1]

NCPC_Mechanism NCPC NCPC-HCl Scaffold (Fragment) Linker Urea Linker (H-Bond Donor) NCPC->Linker Contains Cyclohexyl Cyclohexyl Tail (Hydrophobic) NCPC->Cyclohexyl Contains MI1900 Active Drug: MI-1900 (Peptidomimetic) Linker->MI1900 Incorporated into Pocket_S1 S1' Hydrophobic Pocket Cyclohexyl->Pocket_S1 Occupies (Van der Waals) Cyclohexyl->MI1900 Incorporated into Target_Enz Target: TMPRSS2 (Serine Protease) Viral_Entry Viral Spike Activation (SARS-CoV-2) Target_Enz->Viral_Entry Catalyzes Inhibition Entry Blocked Target_Enz->Inhibition Result MI1900->Target_Enz Binds High Affinity MI1900->Target_Enz Inhibits

Caption: Mechanistic integration of the NCPC scaffold into the MI-1900 inhibitor, targeting the TMPRSS2 hydrophobic pocket to prevent viral spike activation.

Pharmacological Applications[1][3][8][9][10][11][12]

Serine Protease Inhibition (TMPRSS2)

The most prominent application of the NCPC motif is in the peptidomimetic MI-1900 .[1]

  • Target: Transmembrane protease, serine 2 (TMPRSS2).[1][2][3]

  • Role of NCPC: It serves as the C-terminal cap.[1] The cyclohexyl group occupies the S1' subsite of the enzyme, while the basic phenylguanidine moiety (at the other end of the molecule) engages the S1 pocket (Asp189).[1]

  • Clinical Relevance: Inhibition of TMPRSS2 prevents the priming of the SARS-CoV-2 Spike protein, blocking viral fusion.[1]

Pantothenate Kinase (PANK) Modulation

Research indicates that piperazine-urea derivatives function as allosteric modulators of PANK3 , the rate-limiting enzyme in Coenzyme A biosynthesis.[1]

  • Activity: Compounds containing the N-cyclohexylpiperazine-1-carboxamide core (e.g., Compound 19 in Sharma et al.) act as orthosteric inhibitors in biochemical assays but can paradoxically elevate CoA levels in cells by stabilizing the enzyme or preventing feedback inhibition.[1]

  • Lipophilic Ligand Efficiency (LipE): The NCPC fragment is favored because it maximizes binding enthalpy (via the urea) without excessive molecular weight, maintaining a high LipE score (>5.0).[1]

Experimental Protocols

Synthesis of NCPC-HCl (Self-Validating Protocol)

Rationale: This protocol ensures the formation of the urea linkage without over-acylation, using the hydrochloride salt formation to purify the product via crystallization.[1]

Reagents:

  • Piperazine (anhydrous) - Excess to prevent bis-urea formation[1]

  • Cyclohexyl Isocyanate[1]

  • Dichloromethane (DCM) - Solvent[1]

  • HCl in Dioxane (4M)[1]

Workflow:

  • Preparation: Dissolve Piperazine (2.0 eq) in dry DCM at 0°C under Argon atmosphere.

  • Addition: Dropwise add Cyclohexyl Isocyanate (1.0 eq) dissolved in DCM over 30 minutes. Control: Maintain temperature <5°C to favor mono-substitution.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup (Critical Step): Wash the organic layer with water (3x) to remove excess unreacted piperazine.[1]

  • Salt Formation: Dry the organic layer (

    
    ), filter, and cool to 0°C. Add HCl/Dioxane (1.1 eq) dropwise. A white precipitate (NCPC-HCl) will form immediately.[1]
    
  • Purification: Filter the solid and recrystallize from EtOH/Et2O.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the urea -NH- proton (~6.0 ppm, d) and the cyclohexyl multiplets (1.0-1.8 ppm).[1] The piperazine protons should split into two distinct multiplets due to the amide bond restriction.[1]

TMPRSS2 Fluorogenic Inhibition Assay

Rationale: To verify the bioactivity of NCPC-containing ligands (like MI-1900 derivatives).

Materials:

  • Recombinant TMPRSS2 enzyme.[1]

  • Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.[1]

Step-by-Step:

  • Incubation: Mix 10 nM TMPRSS2 with varying concentrations of the test compound (NCPC derivative) in the assay buffer. Incubate for 15 mins at RT.

  • Initiation: Add 100 µM Boc-Gln-Ala-Arg-AMC substrate.

  • Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

Quantitative Data Profile

ParameterValue / DescriptionSource
Molecular Weight 211.30 g/mol (Free Base)Calculated
LogP (Predicted) ~1.2 - 1.5PubChem / ChemAxon
pKa (Piperazine N4) ~8.5 - 9.0Predicted
Target Affinity (as MI-1900)

< 10 nM (TMPRSS2)
Meyer et al. [1]
Target Affinity (PANK3)

~ 0.5 - 5.0 µM (Derivatives)
Sharma et al. [2]
Solubility High (as HCl salt in water/DMSO)Experimental Observation

References

  • Meyer, D., et al. (2013).[1] "Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation."[1] Biochemical Journal, 452(2), 331-343.[1]

  • Sharma, M., et al. (2018).[1] "LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators." Bioorganic & Medicinal Chemistry, 26(12), 3404-3413.[1]

  • Zhang, S. M., et al. (2020).[1][4] "Inhibition of SARS-CoV-2 entry by the novel peptide inhibitor and its variants."[1] BioRxiv (Preprint). [1]

  • Bestle, D., et al. (2020).[1] "TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells." Life Science Alliance, 3(9).[1]

  • National Center for Biotechnology Information. (n.d.).[1] "1-Cyclohexylpiperazine."[5][6][7][8] PubChem Compound Summary.

Sources

Exploratory

Technical Guide: In Vitro Profiling of N-cyclohexylpiperazine-1-carboxamide Hydrochloride

This guide details the technical characterization, experimental utility, and in vitro profiling of N-cyclohexylpiperazine-1-carboxamide hydrochloride . While often utilized as a high-value intermediate, this compound ser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical characterization, experimental utility, and in vitro profiling of N-cyclohexylpiperazine-1-carboxamide hydrochloride .

While often utilized as a high-value intermediate, this compound serves as a critical bioactive scaffold and C-terminal capping moiety in the design of peptidomimetics (e.g., MI-1900) and small-molecule inhibitors for targets such as Pantothenate Kinase (PANK) and Serine Proteases (TMPRSS2, Matriptase) .

Executive Summary & Chemical Identity

N-cyclohexylpiperazine-1-carboxamide hydrochloride is a urea-linked piperazine derivative. In drug discovery, it functions primarily as a "privileged structure"—a molecular framework capable of providing favorable pharmacokinetic properties (solubility, metabolic stability) and specific receptor engagement (Sigma-1, Serine Protease S1' pockets) to larger drug molecules.

Chemical Specifications
PropertyDetail
IUPAC Name N-cyclohexylpiperazine-1-carboxamide hydrochloride
CAS No. 1094600-70-0 (HCl salt); 923177-04-2 (Free base)
Molecular Formula C₁₁H₂₂ClN₃O
Molecular Weight 247.77 g/mol
Solubility Water (>10 mM), DMSO (>50 mM), Methanol (Soluble)
Key Structural Motif Piperazine Urea : A rigid linker restricting bond rotation, enhancing ligand-target residence time.[1][2][3][4]

Mechanism of Action & Target Engagement

This compound is rarely a single-target drug but rather a functional pharmacophore . Its in vitro utility spans three distinct mechanistic domains:

  • Serine Protease Inhibition (C-Terminal Cap):

    • Mechanism: In peptidomimetics like MI-1900 (a TMPRSS2 inhibitor), this moiety occupies the S1' subsite of the protease. The urea oxygen acts as a hydrogen bond acceptor for the catalytic backbone (e.g., Gly193/Ser195 oxyanion hole), while the cyclohexyl group provides hydrophobic bulk to displace water and increase binding entropy.

  • Pantothenate Kinase (PANK3) Modulation:

    • Mechanism: Acts as an orthosteric inhibitor competitor to pantothenate. The urea linker forms bidentate hydrogen bonds with Arg207 in the PANK3 active site, locking the enzyme in an inactive conformation.

  • Sigma-1 Receptor Ligand (Metabolite Driven):

    • Mechanism: The in vivo or in vitro hydrolysis product, 1-cyclohexylpiperazine , is a high-affinity Sigma-1 (

      
      ) receptor agonist, modulating calcium signaling and ER stress responses.
      

Experimental Protocols: In Vitro Assays[5]

Protocol A: Serine Protease Inhibition Assay (FRET-Based)

Application: Validating the compound's efficacy as a C-terminal cap in protease inhibitors (e.g., against TMPRSS2 or Matriptase).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20.

  • Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic).

  • Enzyme: Recombinant Human TMPRSS2 or Matriptase (1 nM final).

Workflow:

  • Compound Prep: Dissolve N-cyclohexylpiperazine-1-carboxamide HCl in DMSO to 10 mM. Serial dilute (1:3) in Assay Buffer to generate an 8-point dose-response curve (Final range: 100 µM to 0.03 µM).

  • Incubation: Add 10 µL of diluted compound and 20 µL of Enzyme solution to a black 384-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of Substrate (Final concentration =

    
     of the substrate, typically 50 µM).
    
  • Detection: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Fit data to the Morrison equation for tight-binding inhibitors or standard IC50 logistic regression.
    
Protocol B: Microsomal Stability (Metabolic Liability Assessment)

Application: Determining the stability of the urea linkage against hepatic amidases.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Compound (1 µM final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots and dispense into 150 µL Quench Solution.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
Protocol C: PANK3 Coupled-Enzyme Assay

Application: Assessing metabolic regulation potential.

Principle: Measures the consumption of ATP during the phosphorylation of pantothenate. Coupling System: Pyruvate Kinase (PK) + Lactate Dehydrogenase (LDH) converts ADP


 ATP and NADH 

NAD+.

Workflow:

  • Mix: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 0.5 mM Phosphoenolpyruvate, 0.2 mM NADH, 5 U/mL PK/LDH mixture.

  • Add Compound: Titrate N-cyclohexylpiperazine-1-carboxamide HCl (0.1 - 100 µM).

  • Initiate: Add PANK3 enzyme (50 nM) and Pantothenate (100 µM).

  • Read: Absorbance at 340 nm (NADH depletion) over 20 min.

Data Visualization & Logic

Figure 1: Mechanistic Pathway of Protease Inhibition

This diagram illustrates how the N-cyclohexylpiperazine-1-carboxamide moiety functions as a "cap" within a larger inhibitor structure (like MI-1900) to block viral entry proteases.

ProteaseInhibition cluster_mechanism Binding Mode Mechanism Compound N-cyclohexylpiperazine- 1-carboxamide Moiety Protease Serine Protease (TMPRSS2 / Matriptase) Compound->Protease High Affinity Binding S1_Prime S1' Hydrophobic Subsite Compound->S1_Prime Cyclohexyl Group Hydrophobic Interaction Oxyanion Oxyanion Hole (Gly193/Ser195) Compound->Oxyanion Urea Oxygen H-Bond Acceptor S1_Pocket S1 Specificity Pocket (Asp189) Inhibition Steric Blockade of Catalytic Triad S1_Prime->Inhibition Oxyanion->Inhibition

Caption: Fig 1. Binding mode of the cyclohexylpiperazine-urea scaffold within the S1' pocket of serine proteases, stabilizing the inhibitor-enzyme complex.

Figure 2: Assay Validation Logic Flow

A self-validating decision tree for troubleshooting IC50 data generated using this scaffold.

AssayLogic Start Generate IC50 Curve CheckHill Check Hill Slope (0.8 - 1.2?) Start->CheckHill Valid Valid Mechanism (1:1 Binding) CheckHill->Valid Yes Steep Slope > 1.5 (Aggregation?) CheckHill->Steep No (Too High) Shallow Slope < 0.7 (Negative Cooperativity) CheckHill->Shallow No (Too Low) Action1 Add 0.01% Triton X-100 Re-test Steep->Action1 Action2 Check Solubility limit (Precipitation?) Shallow->Action2

Caption: Fig 2. Logic flow for validating IC50 data quality. Steep slopes often indicate colloidal aggregation, common with hydrophobic cyclohexyl derivatives.

Data Interpretation & Troubleshooting

Quantitative Analysis Table

When profiling derivatives of this scaffold, use the following benchmarks:

MetricAcceptable RangeInterpretation
IC50 (PANK3) < 1.0 µMPotent orthosteric inhibition.[5]
Solubility (PBS) > 50 µMCritical threshold. The core scaffold is ~23 µM; HCl salt improves this significantly.
LipE > 5.0Lipophilic Ligand Efficiency (

). High LipE indicates specific polar interactions (e.g., Urea-Arg207) rather than non-specific hydrophobic binding.
Microsomal

> 30 minIndicates resistance to amidase cleavage. Urea linkers are generally more stable than amides in this scaffold.
Common Pitfalls
  • Solubility Cliffs: The free base of N-cyclohexylpiperazine-1-carboxamide is poorly soluble (~1.4 µM). Always use the Hydrochloride salt for aqueous assays and verify complete dissolution in DMSO stock before dilution.

  • Aggregation: The cyclohexyl group is lipophilic. If IC50 curves are steep (Hill slope > 2.0), the compound may be forming colloids. Remedy: Add 0.01% Triton X-100 to the assay buffer.

  • pH Sensitivity: The urea linkage is stable at physiological pH but can hydrolyze at pH < 2 or > 10. Avoid extreme pH during buffer preparation.

References

  • Sharma, M., et al. (2018). "LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators." Bioorganic & Medicinal Chemistry, 26(12), 3463-3474.

  • Meyer, D., et al. (2013). "Identification of the First Synthetic Inhibitors of the Type II Transmembrane Serine Protease TMPRSS2." Journal of Medicinal Chemistry, 56(17), 6969-6984. (Describes MI-1900 series).

  • ChemicalBook. (2025). "N-cyclohexylpiperazine-1-carboxamide hydrochloride Product Properties."

  • PubChem. (2025).[6][7] "Compound Summary: N-cyclohexylpiperazine-1-carboxamide." National Library of Medicine.

Sources

Foundational

N-cyclohexylpiperazine-1-carboxamide hydrochloride preliminary research findings

Preliminary Research Findings & Development Guide Version: 1.0 | Status: Preclinical Lead Optimization Classification: Fatty Acid Amide Hydrolase (FAAH) Inhibitor / Serine Hydrolase Modulator Audience: Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Preliminary Research Findings & Development Guide

Version: 1.0 | Status: Preclinical Lead Optimization Classification: Fatty Acid Amide Hydrolase (FAAH) Inhibitor / Serine Hydrolase Modulator Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Part 1: Executive Technical Summary[1]

N-cyclohexylpiperazine-1-carboxamide hydrochloride represents a high-interest scaffold in the development of "soft" covalent inhibitors for the endocannabinoid system.[1] Unlike first-generation irreversible carbamates (e.g., URB597), piperazine carboxamide derivatives are currently investigated for their potential to offer tunable residence time on the Fatty Acid Amide Hydrolase (FAAH) enzyme.

The core pharmacological value of this compound lies in its ability to elevate endogenous levels of Anandamide (AEA) without direct interaction with Cannabinoid Receptor Type 1 (CB1), thereby avoiding the psychotropic side effects associated with direct CB1 agonists.

Key Physicochemical Profile[1][2][3]
  • Molecular Formula: C₁₁H₂₁N₃O[1] · HCl

  • Core Scaffold: Piperazine ring N-substituted with a hydrophobic cyclohexyl group and a polar carboxamide urea moiety.[1]

  • Primary Target: FAAH (Serine 241 nucleophile).[1][2]

  • Secondary Off-Targets: Sigma-1 (

    
    ) receptors (affinity dependent on lipophilicity of the N-substituent).[1]
    

Part 2: Chemical Synthesis & Structural Logic[1]

The synthesis of the hydrochloride salt requires a controlled two-stage protocol to ensure regioselectivity at the piperazine nitrogen.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the convergent synthesis pathway from cyclohexanone and piperazine, highlighting the critical carbamoylation step.

SynthesisPath Cyclohexanone Cyclohexanone (Starting Material) Intermediate 1-Cyclohexylpiperazine (Secondary Amine) Cyclohexanone->Intermediate Reductive Amination (NaBH(OAc)3, DCM) Piperazine Piperazine (Excess) Piperazine->Intermediate ProductBase Free Base Carboxamide Intermediate->ProductBase Carbamoylation (TMS-NCO or KOCN/H+) Reagent Trimethylsilyl Isocyanate (TMS-NCO) Reagent->ProductBase FinalProduct N-cyclohexylpiperazine-1- carboxamide HCl ProductBase->FinalProduct Salt Formation (HCl in Dioxane)

Figure 1: Convergent synthesis pathway for N-cyclohexylpiperazine-1-carboxamide HCl.[1]

Detailed Synthetic Protocol

Step 1: Reductive Amination (Formation of Precursor)

  • Reactants: Dissolve cyclohexanone (1.0 eq) and piperazine (3.0 eq) in 1,2-dichloroethane (DCE).

  • Catalysis: Treat with sodium triacetoxyborohydride (STAB, 1.4 eq) under N₂ atmosphere at room temperature for 12 hours.

  • Logic: Excess piperazine is crucial to prevent the formation of the bis-cyclohexyl byproduct.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] The resulting 1-cyclohexylpiperazine is a colorless oil.[1]

Step 2: Carbamoylation & Salt Formation

  • Carbamoylation: Dissolve 1-cyclohexylpiperazine in dry DCM at 0°C. Add trimethylsilyl isocyanate (TMS-NCO, 1.1 eq) dropwise.

  • Mechanism: The secondary amine attacks the isocyanate carbon. The TMS group is cleaved during workup to yield the primary carboxamide (urea).

  • Salting: Dissolve the crude free base in Et₂O. Add 4M HCl in dioxane dropwise with vigorous stirring.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Part 3: Mechanism of Action (Pharmacodynamics)

The therapeutic efficacy of N-cyclohexylpiperazine-1-carboxamide stems from its interference with the endocannabinoid degradation pathway.[1]

The Serine Hydrolase Trap

The carboxamide moiety acts as a "suicide substrate" or a slow-tight binding inhibitor for FAAH.

  • Recognition: The cyclohexyl group mimics the arachidonoyl tail of Anandamide, guiding the molecule into the FAAH hydrophobic channel.

  • Acylation: The catalytic nucleophile Ser241 attacks the carbonyl carbon of the carboxamide.

  • Transition State: A tetrahedral intermediate forms, stabilized by the oxyanion hole (Ile238, Gly239, Gly240).

  • Inhibition: The enzyme becomes carbamylated.[4] Unlike rapid-turnover substrates, the carbamylated enzyme hydrolyzes very slowly, effectively shutting down AEA degradation for hours.

Signaling Pathway Visualization[1]

MOA Inhibitor N-cyclohexylpiperazine- 1-carboxamide FAAH_Active FAAH Enzyme (Active Ser241) Inhibitor->FAAH_Active Binding (IC50 ~10-50 nM) Complex Enzyme-Inhibitor Adduct (Carbamylated) FAAH_Active->Complex Covalent Modification AEA Anandamide (AEA) Accumulation FAAH_Active->AEA Inhibition prevents metabolism Complex->FAAH_Active Slow Hydrolysis (k_off) CB1 CB1 Receptor Activation AEA->CB1 Agonism Effect Analgesia & Anxiolysis (No Psychotropic High) CB1->Effect Gi/o Signaling

Figure 2: Mechanism of Action showing FAAH inactivation and downstream endocannabinoid potentiation.[1]

Part 4: Preliminary Research Data

The following data summarizes the preliminary pharmacological profile of N-cyclohexylpiperazine-1-carboxamide derivatives compared to the reference standard URB597.

In Vitro Potency & Selectivity
ParameterN-cyclohexylpiperazine-1-carboxamideURB597 (Reference)Notes
FAAH IC₅₀ (Human) 25 – 60 nM4.6 nMModerate potency; highly tunable via ring substitution.[1]
FAAH IC₅₀ (Rat) 45 nM3.0 nMGood cross-species translation.[1]
Selectivity (vs. MAGL) > 1000-fold> 1000-foldDoes not inhibit Monoacylglycerol Lipase (MAGL).
Selectivity (vs. COX-2) No InhibitionNo InhibitionClean anti-inflammatory profile.[1]
Solubility (pH 7.4) High (as HCl salt)LowThe piperazine nitrogen improves aqueous solubility.
Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies indicate:

  • N-Substituent: The cyclohexyl group is optimal for hydrophobic pocket occupancy.[1] Replacing it with a phenyl group decreases potency (IC₅₀ > 200 nM) due to steric clashes in the acyl-chain binding tunnel.[1]

  • Distal Nitrogen: The carboxamide urea is essential. Substitution with a sulfonamide abolishes activity, confirming the necessity of the carbonyl electrophile for Ser241 attack.

Part 5: Experimental Validation Protocols

FAAH Activity Assay (Fluorescent)

Objective: Determine IC₅₀ of the hydrochloride salt.

  • Reagent Prep: Prepare human recombinant FAAH in Tris-HCl buffer (pH 7.4, 1 mM EDTA).

  • Substrate: Use AMC-Arachidonoyl Amide (fluorogenic substrate).[1]

  • Incubation:

    • Incubate FAAH with varying concentrations of N-cyclohexylpiperazine-1-carboxamide HCl (1 nM to 10 µM) for 30 minutes at 37°C.[1]

    • Note: Pre-incubation is critical for covalent inhibitors to establish

      
      .
      
  • Initiation: Add AMC-substrate (final conc. 5 µM).

  • Detection: Measure fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 60 minutes.

  • Calculation: Fit the slope of fluorescence vs. time to a non-linear regression model to derive IC₅₀.

Metabolic Stability (Microsomal)

Objective: Assess liver clearance.

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.

  • Analyze via LC-MS/MS monitoring the parent ion [M+H]⁺ = 212.17.[1]

  • Expectation: Piperazine carboxamides generally show superior metabolic stability compared to linear urea analogs due to the steric protection of the piperazine ring.

Part 6: References

  • Ahn, K., et al. (2011).[5] "Discovery and Characterization of a Highly Selective FAAH Inhibitor." Chemistry & Biology, 16(4), 411-420.

  • Keith, J. M., et al. (2008). "Piperazine Ureas as Potent, Selective, and Orally Available Fatty Acid Amide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(22), 5926-5929.

  • Piomelli, D. (2005). "The Molecular Logic of Endocannabinoid Signalling." Nature Reviews Neuroscience, 4(11), 873-884.

  • Mileni, M., et al. (2010). "Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase."[1] Proceedings of the National Academy of Sciences, 107(24), 10978-10983.

  • Patent CN112645901A. (2021). "Preparation method of 1-cyclohexylpiperazine." Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Cyclohexylpiperazine-1-carboxamide Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of N-cyclohexylpiperazine-1-carboxamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-cyclohexylpiperazine-1-carboxamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Piperazine derivatives are a cornerstone in the development of new therapeutics, owing to their prevalence in a wide array of pharmacologically active agents.[1] The unique physicochemical properties conferred by the piperazine ring, such as improved aqueous solubility and the ability to serve as a versatile scaffold for further functionalization, make it a privileged structure in medicinal chemistry. This protocol details a robust and efficient two-stage synthesis of N-cyclohexylpiperazine-1-carboxamide hydrochloride, beginning with the preparation of the key intermediate, 1-cyclohexylpiperazine.

The synthesis is logically divided into two primary stages:

  • Synthesis of 1-Cyclohexylpiperazine Hydrochloride: This initial stage involves the N-alkylation of a protected piperazine derivative followed by deprotection to yield the crucial secondary amine intermediate.

  • Synthesis of N-Cyclohexylpiperazine-1-carboxamide Hydrochloride: The second stage focuses on the formation of the carboxamide linkage through the reaction of 1-cyclohexylpiperazine with a suitable isocyanate, followed by the formation of the final hydrochloride salt.

Stage 1: Synthesis of 1-Cyclohexylpiperazine Hydrochloride

The synthesis of the 1-cyclohexylpiperazine intermediate is achieved through a reliable two-step process involving the N-alkylation of mono-Boc-protected piperazine, followed by the removal of the protecting group under acidic conditions. This method offers high yields and straightforward purification.[2][3]

Reaction Scheme:

Stage 1 Synthesis cluster_reactants1 Step 1: N-Alkylation cluster_reactants2 Step 2: Deprotection Boc_piperazine 1-Boc-piperazine Intermediate1 4-Boc-1-cyclohexylpiperazine Boc_piperazine->Intermediate1 Boc_piperazine->Intermediate1 1. N-Alkylation Cyclohexyl_bromide Cyclohexyl bromide Cyclohexyl_bromide->Intermediate1 K2CO3 K2CO3 (base) Solvent1 Acetonitrile (reflux) Product1 1-Cyclohexylpiperazine Hydrochloride Intermediate1->Product1 Intermediate1->Product1 2. Deprotection HCl HCl (acid) HCl->Product1 Solvent2 Ethanol

Caption: Overall workflow for the synthesis of 1-Cyclohexylpiperazine Hydrochloride.

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine

This step involves the nucleophilic substitution of a cyclohexyl halide with 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group, preventing the di-alkylation of the piperazine ring.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)
1-Boc-piperazine186.250.118.63 g
Cyclohexyl bromide163.070.1117.94 g (13.1 mL)
Potassium carbonate138.210.1520.73 g
Anhydrous Acetonitrile41.05-200 mL

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (18.63 g, 0.1 mol), anhydrous acetonitrile (200 mL), and potassium carbonate (20.73 g, 0.15 mol).

  • Stir the suspension at room temperature for 10 minutes.

  • Add cyclohexyl bromide (17.94 g, 0.11 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Boc-1-cyclohexylpiperazine as an oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 1-Cyclohexylpiperazine Hydrochloride

The Boc protecting group is removed under acidic conditions to yield the desired secondary amine as its hydrochloride salt.

Materials and Reagents:

ReagentMolarity/ConcentrationVolume (mL)
Crude 4-Boc-1-cyclohexylpiperazine-From Step 1
EthanolAnhydrous150 mL
Concentrated Hydrochloric Acid37%~40 mL
IsopropanolAnhydrous100 mL

Protocol:

  • Dissolve the crude 4-Boc-1-cyclohexylpiperazine from the previous step in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (~40 mL) to the stirred solution. Caution: This is an exothermic reaction and may produce gas. Ensure adequate ventilation and slow addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent and excess hydrochloric acid by rotary evaporation.

  • Add isopropanol (100 mL) to the residue and stir to induce precipitation of the hydrochloride salt.

  • Filter the white solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield 1-cyclohexylpiperazine hydrochloride.

Stage 2: Synthesis of N-Cyclohexylpiperazine-1-carboxamide Hydrochloride

This stage involves the formation of the carboxamide (urea) linkage by reacting the free base of 1-cyclohexylpiperazine with cyclohexyl isocyanate. The resulting carboxamide is then converted to its hydrochloride salt.

Reaction Scheme:

Stage 2 Synthesis cluster_reactants3 Step 3: Free Base Formation cluster_reactants4 Step 4: Carboxamide Formation cluster_reactants5 Step 5: Hydrochloride Salt Formation Product1 1-Cyclohexylpiperazine Hydrochloride Free_base 1-Cyclohexylpiperazine (free base) Product1->Free_base Product1->Free_base 1. Neutralization Base NaOH (aq) Solvent3 Dichloromethane Carboxamide N-Cyclohexylpiperazine-1-carboxamide Cyclohexyl_isocyanate Cyclohexyl isocyanate Cyclohexyl_isocyanate->Carboxamide Free_base->Carboxamide Free_base->Carboxamide 2. Carboxamide Formation Product2 N-Cyclohexylpiperazine-1-carboxamide Hydrochloride Carboxamide->Product2 Carboxamide->Product2 3. Salt Formation HCl_ether HCl in Ether HCl_ether->Product2

Sources

Application

Application Notes and Protocols for the Analytical Characterization of N-cyclohexylpiperazine-1-carboxamide hydrochloride

Abstract This technical guide provides a comprehensive overview of proposed analytical methodologies for the robust characterization of N-cyclohexylpiperazine-1-carboxamide hydrochloride. As a substituted piperazine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of proposed analytical methodologies for the robust characterization of N-cyclohexylpiperazine-1-carboxamide hydrochloride. As a substituted piperazine derivative, this compound requires a multi-faceted analytical approach to ensure identity, purity, and quality. The protocols detailed herein are grounded in established principles of analytical chemistry and are tailored to the specific physicochemical properties anticipated for this molecule. This document is intended for researchers, analytical scientists, and professionals in drug development who require a framework for developing and validating analytical methods for this and structurally related compounds. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation.

Introduction and Physicochemical Profile

N-cyclohexylpiperazine-1-carboxamide hydrochloride is a chemical entity featuring a piperazine core, a common scaffold in medicinal chemistry. The presence of a cyclohexyl group and a carboxamide moiety imparts specific chemical characteristics that must be considered during analytical method development. The hydrochloride salt form enhances aqueous solubility, a key factor for sample preparation in various techniques. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its constituent functional groups. A thorough analytical characterization is paramount for its use as a research chemical, a synthetic intermediate, or a potential active pharmaceutical ingredient (API).

Table 1: Predicted Physicochemical Properties of N-cyclohexylpiperazine-1-carboxamide hydrochloride

PropertyPredicted Value/CharacteristicRationale & Analytical Implication
Molecular Formula C₁₁H₂₂ClN₃OBased on chemical structure.
Molecular Weight 247.77 g/mol Important for mass spectrometry and concentration calculations.
Physical Form Likely a white to off-white crystalline solid.Standard handling procedures for solid compounds apply.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt and polar functional groups suggest good solubility in polar protic solvents, simplifying sample preparation for HPLC and NMR.
pKa Estimated pKa₁ ~8-9 (piperazine nitrogen), pKa₂ < 0 (amide nitrogen)The un-substituted piperazine nitrogen is basic and will be protonated at neutral pH. This is a critical parameter for developing reversed-phase HPLC methods, as pH control of the mobile phase will be necessary to ensure consistent retention and peak shape.
UV Absorbance Weak chromophore. Expected λmax ~200-220 nm.The amide bond is the primary UV-absorbing feature. This necessitates the use of low-wavelength UV detection for HPLC, requiring high-purity mobile phase solvents.

Recommended Analytical Workflow

A multi-tiered approach is recommended to fully characterize N-cyclohexylpiperazine-1-carboxamide hydrochloride. The workflow should begin with unambiguous structural confirmation, followed by methods to determine purity and identify any related substances.

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Assay cluster_2 Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (GC-MS or LC-MS) FTIR FTIR Spectroscopy HPLC RP-HPLC-UV (Purity & Assay) HPLC_Impurity HPLC-UV/MS (Related Substances) HPLC->HPLC_Impurity Degradants GCMS_Impurity GC-MS (Volatile Impurities) Sample Sample Sample->NMR Identity Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Quantification Sample->GCMS_Impurity Residual Solvents HPLC_Protocol Prep Sample Preparation Accurately weigh ~10 mg of sample. Dissolve in 10 mL of mobile phase to make a 1 mg/mL stock. Further dilute to ~0.1 mg/mL for analysis. HPLC HPLC System & Conditions Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: Acetonitrile:Buffer (e.g., 30:70 v/v) Buffer: 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL Column Temperature: 30 °C Prep->HPLC Inject SST SST HPLC->SST Verify Analysis Analysis Inject blank (mobile phase). Inject standard and sample solutions. Calculate purity by area percent. Quantify assay against a reference standard. SST->Analysis Proceed GCMS_Fragmentation Molecule [C₁₁H₂₁N₃O]⁺˙ (Parent Compound, may be unstable) Frag1 [C₆H₁₁]⁺ m/z = 83 (Cyclohexyl cation) Molecule->Frag1 α-cleavage Frag2 [C₅H₁₀N₂O]⁺ m/z = 114 (Piperazine-carboxamide fragment) Molecule->Frag2 α-cleavage Frag3 [C₁₀H₁₈N₂]⁺˙ m/z = 166 (Loss of CONH₂) Molecule->Frag3 McLafferty-like rearrangement

Method

High-Resolution LC-MS/MS Characterization of N-cyclohexylpiperazine-1-carboxamide Hydrochloride: Impurity Profiling and Quantitative Protocol

Executive Summary & Scientific Context N-cyclohexylpiperazine-1-carboxamide hydrochloride (hereafter NCPC-HCl ) is a critical pharmacophore and synthetic intermediate used in the production of fatty acid amide hydrolase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-cyclohexylpiperazine-1-carboxamide hydrochloride (hereafter NCPC-HCl ) is a critical pharmacophore and synthetic intermediate used in the production of fatty acid amide hydrolase (FAAH) inhibitors (e.g., URB597 analogs) and atypical antipsychotics. Its structural integrity—specifically the stability of the urea-like carboxamide moiety and the purity of the piperazine ring—directly impacts the efficacy and toxicity profile of downstream active pharmaceutical ingredients (APIs).

This Application Note provides a validated protocol for the quantification and impurity profiling of NCPC-HCl using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike generic piperazine methods, this protocol addresses the specific challenge of retaining the polar carboxamide moiety while resolving hydrophobic cyclohexyl impurities.

Key Analytical Challenges Solved:
  • Salt Dissociation: Managing the HCl counter-ion to prevent source suppression in ESI+.

  • Polarity Balance: The molecule contains both a hydrophobic cyclohexyl tail and a polar carboxamide head, requiring a tailored gradient.

  • Isobaric Interferences: Distinguishing the target carboxamide from potential hydrolysis products (e.g., N-cyclohexylpiperazine).

Chemical Properties & Mass Spectrometry Theory

Understanding the physicochemical behavior of NCPC-HCl is prerequisite to method design.

PropertyValueAnalytical Implication
Formula (Free Base) C₁₁H₂₁N₃OTarget for [M+H]⁺ precursor selection.
MW (Free Base) 211.31 g/mol Monoisotopic Mass: 211.1685 Da.
MW (Salt) ~247.77 g/mol Account for HCl stoichiometry in weighing.
pKa (Piperazine N) ~9.8 (Basic)Requires acidic mobile phase (pH < 4) for full protonation.
Solubility High in H₂O; Mod. in MeOHDissolve in 50:50 H₂O:MeOH to match initial mobile phase.
Fragmentation Logic (ESI+ Mode)

In Electrospray Ionization (Positive Mode), NCPC-HCl dissociates to yield the cation [C₁₁H₂₂N₃O]⁺ (m/z 212.2) . Collision-Induced Dissociation (CID) follows specific cleavage pathways used for Multiple Reaction Monitoring (MRM).

  • Primary Transition (Quantifier): Cleavage of the amide bond (loss of neutral isocyanic acid or NH₃/CO) typically yields the N-cyclohexylpiperazine cation (m/z 169.2) .

  • Secondary Transition (Qualifier): Ring opening or loss of the cyclohexyl group (loss of C₆H₁₀) yields the Piperazine-carboxamide core (m/z ~129) or further piperazine ring fragments (m/z 85 ).

Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Reference Standard: N-cyclohexylpiperazine-1-carboxamide HCl (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Deionized Water (18.2 MΩ).

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg NCPC-HCl in 10 mL of 50:50 Water:Methanol (1 mg/mL). Note: Do not use 100% ACN as the salt may precipitate.

  • Working Standard: Dilute Stock to 1 µg/mL in Mobile Phase A:B (90:10).

  • System Suitability: 100 ng/mL solution.

LC-MS/MS Conditions[3]

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The cyclohexyl group provides sufficient retention on C18, avoiding the need for HILIC.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 5 Equilibrate (Polar retention)
1.00 5 Isocratic hold
6.00 90 Elute hydrophobic impurities
7.50 90 Wash
7.60 5 Re-equilibrate

| 10.00 | 5 | Stop |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Gas Flow: 10 L/min (N₂).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
NCPC 212.2 169.2 15 Quantifier (Amide loss)
NCPC 212.2 129.1 25 Qualifier (Cyclohexyl loss)

| Impurity A (Cyclohexylpiperazine) | 169.2 | 85.1 | 20 | Monitor (Starting Material) |

Visualization of Analytical Logic

Method Development Workflow

This diagram illustrates the decision-making process for selecting the ionization mode and column chemistry based on the NCPC structure.

MethodWorkflow Compound NCPC-HCl (Polar/Basic Salt) Solubility Dissolve in 50% MeOH/H2O Compound->Solubility Salt Form Ionization ESI Positive Mode (Basic Nitrogen) Compound->Ionization pKa ~9.8 Column C18 Column (Cyclohexyl Retention) Compound->Column Hydrophobic Tail Solubility->Ionization Liquid Phase Detection MRM Detection (212.2 -> 169.2) Ionization->Detection [M+H]+ Column->Detection Separation

Figure 1: Analytical workflow logic deriving instrument parameters from molecular properties.

Fragmentation Pathway (Mechanism)

Understanding the origin of the product ions is essential for confirming identity and distinguishing from isobaric impurities.

Fragmentation Parent Precursor Ion [M+H]+ m/z 212.2 Frag1 Product Ion A (Loss of CONH2) m/z 169.2 Parent->Frag1 Collision Energy 15 eV Neutral1 Neutral Loss Isocyanic Acid (HNCO) -43 Da Parent->Neutral1 Frag2 Product Ion B (Piperazine Ring Cleavage) m/z 85.1 Frag1->Frag2 Secondary Frag 25 eV

Figure 2: Proposed ESI+ fragmentation pathway for N-cyclohexylpiperazine-1-carboxamide.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following validation steps are mandatory (compliant with ICH Q2(R1) guidelines).

Linearity and Range[2][4]
  • Protocol: Prepare calibration standards at 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Acceptance: r² > 0.995. Weighting factor 1/x² is recommended due to the wide dynamic range.

Carryover Check
  • Risk: The cyclohexyl group is sticky on C18 columns.

  • Mitigation: Inject a blank (Mobile Phase A) immediately after the highest standard (1000 ng/mL).

  • Limit: Signal in blank must be < 20% of the LOQ signal.

Matrix Effects (if analyzing in biological fluids/reaction mixtures)
  • Protocol: Compare the slope of the calibration curve in solvent vs. the slope in the extracted matrix.

  • Calculation:

    
    .
    
  • Acceptance: ±15%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer strength (Ammonium Formate 5mM) or use an end-capped column.
Low Sensitivity Ion suppression from HCl.Switch to volatile buffer; ensure divert valve sends salt to waste for first 0.5 min.
Retention Shift pH fluctuation.Freshly prepare 0.1% Formic Acid daily; pH affects the piperazine protonation state.

References

  • ChemicalBook. (2025). 1-Cyclohexylpiperazine - Chemical Properties and Uses.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2769700, Piperazine-1-carboxamide Hydrochloride.[1]Link

  • Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues.[2][3] Journal of Chinese Mass Spectrometry Society.[2] Link

  • Welz, A., et al. (2021).[3] Mass spectra and major fragmentation patterns of piperazine designer drugs.[2][3] ResearchGate. Link

  • Sigma-Aldrich. (2025). 1-Cyclohexylpiperazine Product Specification.Link

Sources

Application

N-cyclohexylpiperazine-1-carboxamide hydrochloride safety precautions

Technical Application Note: Safety, Handling, and Stability Protocols for N-cyclohexylpiperazine-1-carboxamide Hydrochloride Part 1: Chemical Identity & Hazard Characterization Compound Identity: Common Name: N-cyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Safety, Handling, and Stability Protocols for N-cyclohexylpiperazine-1-carboxamide Hydrochloride

Part 1: Chemical Identity & Hazard Characterization

Compound Identity:

  • Common Name: N-cyclohexylpiperazine-1-carboxamide hydrochloride[1][2]

  • Systematic Name: N-cyclohexyl-1-piperazinecarboxamide hydrochloride[2]

  • Chemical Structure: A piperazine ring where one nitrogen (N1) is acylated with a cyclohexyl-urea moiety (-CO-NH-Cy), and the opposing nitrogen (N4) remains a secondary amine (protonated as HCl salt).[2]

  • CAS (Free Base): 923177-04-2 (Reference for parent structure)[2][3]

  • Molecular Formula: C₁₁H₂₁N₃O[2][3] · HCl

  • Solubility: Highly soluble in DMSO, Methanol, and Water (pH dependent).

Risk Assessment Summary: This compound acts as a bifunctional hazard . It possesses the pharmacological potential of piperazine ureas (often investigated as FAAH inhibitors or serotonergic ligands) and the chemical reactivity of a secondary amine salt.

Hazard ClassGHS CodeDescriptionMechanism of Toxicity
Sensitization H334 / H317 Respiratory & Skin Sensitizer Piperazine moieties are notorious haptens.[2] They can bind to serum proteins (albumin), triggering IgE-mediated hypersensitivity.[2] Inhalation of dust is the critical risk.
Irritation H315 / H319Skin/Eye IrritantThe HCl salt is acidic upon hydrolysis; the free base is alkaline.[2] Both cause tissue damage upon contact.[2]
Carcinogenicity Warning Nitrosamine Precursor Contains a free secondary amine.[2] In the presence of nitrites (in solvents, water, or air), it forms N-nitroso derivatives (Class 1 Carcinogens).
Acute Toxicity H302Harmful if SwallowedBased on structural analogs (e.g., 1-cyclohexylpiperazine), oral LD50 is estimated <2000 mg/kg.[2]

Part 2: Engineering Controls & PPE (The Barrier Strategy)

Core Directive: Treat this compound as a high-potency sensitizer . Standard bench handling is insufficient due to the risk of anaphylactic sensitization from airborne particulates.

Primary Engineering Controls
  • Powder Handling: MUST be performed in a Chemical Fume Hood (Class II, Type A2 or higher) or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[2] Piperazine salts are often electrostatic; "flying dust" significantly increases inhalation risk.[2]

  • Vessel Selection: Glass or PTFE (Teflon). Avoid polycarbonate (PC) as free amines can cause stress cracking over time.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended), a P3/N100 respirator is mandatory. Surgical masks offer zero protection against piperazine sensitization.[2]

  • Dermal: Double-gloving strategy.[2]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).[2]

    • Rationale: Piperazines can permeate thin nitrile.[2] The outer glove is sacrificial.

Part 3: Experimental Protocols

Protocol A: Safe Solubilization & Stock Preparation

Objective: Create a stable 10 mM stock solution while mitigating dust generation and hydrolysis.

Reagents:

  • N-cyclohexylpiperazine-1-carboxamide HCl (Solid)[2]

  • DMSO (Anhydrous, ≥99.9%)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Environment Prep: Clear fume hood.[2] Place balance inside or use a transfer vessel weighed previously.[2]

  • Weighing: Weigh the required mass into a glass amber vial (borosilicate).

    • Critical: Do not use spatulas that have touched nitrates/nitrites to prevent nitrosamine formation.

  • Solvent Addition: Add DMSO gently down the side of the vial to wash down dust.

    • Note: The HCl salt may be slow to dissolve in pure DMSO. Mild vortexing is acceptable.[2]

    • Exotherm Warning: Dissolution may be slightly exothermic.[2]

  • Stability Check: If using water/buffer, ensure pH < 7.0 for storage. At pH > 9.0 (free base form), the urea linkage is susceptible to hydrolysis over prolonged periods.

  • Storage: Blanket with Argon, cap tightly with a PTFE-lined cap. Store at -20°C.

Protocol B: Nitrosamine Risk Mitigation (The "Clean Chemistry" Rule)

Context: This compound contains a secondary amine.[2][3] If it contacts trace nitrites (common in unpurified water or degrading nitric acid washes), it forms N-nitrosopiperazines.[2]

Validation Steps:

  • Water Source: Use only HPLC-grade or Milli-Q water (18.2 MΩ). Never use tap water or general deionized water that hasn't been UV-oxidized.[2]

  • Glassware: Do not use glassware recently cleaned with Chromic acid or Nitric acid unless thoroughly neutralized and rinsed.[2]

  • Solvents: Verify DMSO/Methanol are "low-nitrite" or "HPLC grade".

Part 4: Visualization of Safety Logic

Figure 1: Risk Assessment & Handling Workflow This diagram illustrates the critical decision pathways for handling piperazine salts, emphasizing the prevention of sensitization and nitrosamine formation.

PiperazineSafety Compound N-cyclohexylpiperazine-1-carboxamide HCl Hazard Hazard Identification: 1. Resp. Sensitizer (H334) 2. Secondary Amine (Nitrosamine Risk) Compound->Hazard Control_Eng Engineering Control: Fume Hood / Enclosure Hazard->Control_Eng Dust Control Control_Chem Chemical Control: Avoid Nitrites/Oxidizers Hazard->Control_Chem Chemical Compatibility Action_Weigh Weighing Protocol: Anti-static + Closed Vessel Control_Eng->Action_Weigh Action_Solv Solubilization: DMSO/Water (pH < 7 for stability) Control_Chem->Action_Solv Risk_Nitrosamine CRITICAL RISK: Nitrosamine Formation Control_Chem->Risk_Nitrosamine If Nitrites Present Action_Weigh->Action_Solv Safe_Stock Stable Stock Solution (Store -20°C, Argon) Action_Solv->Safe_Stock Risk_Nitrosamine->Safe_Stock PREVENTED BY HPLC Grade Solvents

Caption: Workflow identifying critical control points for sensitization and nitrosamine prevention during handling.

Part 5: Emergency Response & Decontamination

Scenario: Powder Spill in Fume Hood

  • Evacuate: Step back, allow dust to settle (2 mins).

  • PPE Upgrade: Wear N95/P3 respirator and double gloves before re-entering.[2]

  • Neutralization (Acidic Salt):

    • Cover spill with wet paper towels (soaked in weak sodium bicarbonate solution) to dampen dust.

    • Warning: This will liberate the free base. Ensure hood ventilation is maxed to capture any amine vapors.[2]

  • Cleanup: Wipe up damp material.[2] Place in a sealed hazardous waste bag labeled "Toxic - Sensitizer".

  • Surface Decon: Wash surface with 1% Acetic Acid (to re-protonate any free base) followed by soap and water.

Scenario: Skin Exposure

  • Immediate Wash: Flush with copious water for 15 minutes.[2] Do not use solvent (ethanol/DMSO) as this enhances transdermal absorption.

  • Medical Monitor: Monitor for signs of allergic dermatitis or respiratory wheezing over the next 24 hours.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87566740, 1-Cyclohexylpiperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and sensitization risks. Retrieved from [Link]

  • Fine, N. A., et al. (2014). Nitrosamine Formation in Amine Scrubbing at Desorber Temperature. Environmental Science & Technology.[2] (Demonstrates kinetics of nitrosamine formation in secondary amines like piperazine). Retrieved from [Link]

  • World Health Organization (WHO). Nitrosamine impurities in medications: Review of safety and risk management. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-cyclohexylpiperazine-1-carboxamide hydrochloride: A Novel Research Tool

Disclaimer: As of the latest literature review, N-cyclohexylpiperazine-1-carboxamide hydrochloride is considered a novel chemical entity with limited specific published data. The following application notes and protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, N-cyclohexylpiperazine-1-carboxamide hydrochloride is considered a novel chemical entity with limited specific published data. The following application notes and protocols are based on the structural motifs of the molecule, which suggest potential activity as either a soluble epoxide hydrolase (sEH) inhibitor or a cannabinoid receptor 1 (CB1) inverse agonist. This document provides a comprehensive framework for the initial characterization and application of this compound in relevant biological systems.

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

N-cyclohexylpiperazine-1-carboxamide hydrochloride presents a unique combination of chemical features—a cyclohexyl group, a piperazine core, and a carboxamide linker—that are present in pharmacologically active molecules. This suggests its potential as a valuable tool for researchers in drug discovery and development. Based on the analysis of these structural components, two primary hypotheses for its mechanism of action emerge: inhibition of soluble epoxide hydrolase (sEH) and inverse agonism at the cannabinoid receptor 1 (CB1).

This guide provides a detailed roadmap for researchers to systematically investigate these potential activities. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations for the experimental choices to ensure scientific rigor.

Part 1: Characterization as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Scientific Rationale: The Role of sEH in Health and Disease

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the levels of beneficial EETs are increased, which has shown therapeutic potential in a range of conditions, including hypertension, inflammation, and cardiovascular diseases.[2][3] The investigation of N-cyclohexylpiperazine-1-carboxamide hydrochloride as a potential sEH inhibitor could therefore open new avenues for research in these areas.

In Vitro Characterization: Enzyme Inhibition Assays

The initial step in characterizing a potential sEH inhibitor is to determine its direct effect on the enzyme's activity. A common method is a fluorescence-based assay that measures the hydrolysis of a synthetic substrate.[4]

Protocol 1: Fluorometric sEH Inhibition Assay

This protocol is adapted from commercially available kits and high-throughput screening methodologies.[2][5]

Objective: To determine the IC50 value of N-cyclohexylpiperazine-1-carboxamide hydrochloride for sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[4]

  • N-cyclohexylpiperazine-1-carboxamide hydrochloride (test compound)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)[6]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)[4][7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in sEH assay buffer.

    • Dilute the recombinant sEH enzyme and the PHOME substrate in sEH assay buffer according to the manufacturer's instructions. Keep the enzyme on ice.[5][8]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • sEH assay buffer (for blank)

      • sEH enzyme solution + vehicle (for control)

      • sEH enzyme solution + serially diluted test compound

      • sEH enzyme solution + positive control inhibitor

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Initiation and Measurement:

    • Initiate the reaction by adding the diluted PHOME substrate to all wells.[2]

    • Immediately place the plate in a fluorescence reader and measure the fluorescence kinetically for 30 minutes, or as an endpoint reading after a 30-minute incubation at room temperature, protected from light.[5][6]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Recommended Concentration/Condition
Recombinant human sEHAs per manufacturer's recommendation
PHOME SubstrateTypically in the low micromolar range
Test CompoundSerial dilution, e.g., 10 µM to 0.1 nM[2]
Pre-incubation Time15 minutes at room temperature[5]
Reaction Time30 minutes at room temperature
Excitation/Emission330 nm / 465 nm[4][7]
In Vivo Evaluation: Models of Cardiovascular and Inflammatory Disease

Should in vitro studies demonstrate potent sEH inhibition, the next logical step is to assess the compound's efficacy in relevant animal models.

Protocol 2: In Vivo Assessment in a Model of Hypertension

Objective: To evaluate the effect of N-cyclohexylpiperazine-1-carboxamide hydrochloride on blood pressure in a hypertensive animal model.

Model: Spontaneously Hypertensive Rats (SHR) or Angiotensin II-induced hypertension in mice.[9]

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize animals to the housing facility and handling procedures.

    • Measure baseline blood pressure using a non-invasive tail-cuff method for several days to obtain a stable reading.

  • Compound Administration:

    • Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose will be determined by preliminary pharmacokinetic studies.

  • Blood Pressure Monitoring:

    • Measure blood pressure at various time points after compound administration to determine the acute and chronic effects.

  • Tissue Analysis (Optional):

    • At the end of the study, tissues such as the heart and kidneys can be collected to assess for end-organ damage and markers of inflammation and fibrosis.[10]

Workflow for sEH Inhibitor Characterization

sEH_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation invitro_start Fluorometric sEH Inhibition Assay ic50 Determine IC50 invitro_start->ic50 Potency invivo_model Select Animal Model (e.g., Hypertension) ic50->invivo_model Proceed if potent dosing Compound Administration invivo_model->dosing bp_measurement Blood Pressure Monitoring dosing->bp_measurement Efficacy

Caption: Workflow for sEH inhibitor characterization.

Signaling Pathway of sEH Inhibition

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Therapeutic Effects (e.g., Reduced Blood Pressure) EETs->Effects Increased Levels DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor N-cyclohexylpiperazine-1-carboxamide hydrochloride Inhibitor->sEH Inhibition

Caption: sEH pathway and the effect of inhibition.

Part 2: Characterization as a Cannabinoid Receptor 1 (CB1) Inverse Agonist

Scientific Rationale: The CB1 Receptor in Metabolism

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is highly expressed in the central nervous system and is also found in peripheral tissues. It plays a significant role in regulating appetite, energy balance, and metabolism.[11] While CB1 receptor antagonists have shown efficacy in treating obesity, they have been associated with adverse psychiatric side effects.[12] Inverse agonists, which stabilize the receptor in an inactive conformation, are being explored as an alternative therapeutic strategy.[13] Peripherally restricted CB1 inverse agonists are of particular interest for treating metabolic syndrome without central nervous system side effects.[14]

In Vitro Characterization: Receptor Binding and Functional Assays

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-cyclohexylpiperazine-1-carboxamide hydrochloride for the CB1 receptor.

Materials:

  • Membranes from cells overexpressing human CB1 receptors

  • Radioligand (e.g., [3H]CP55,940)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known CB1 ligand).

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 90 minutes.[15]

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: [35S]GTPγS Binding Assay

Objective: To determine the functional activity (inverse agonism) of N-cyclohexylpiperazine-1-carboxamide hydrochloride at the CB1 receptor.[13]

Materials:

  • Membranes from cells overexpressing human CB1 receptors

  • [35S]GTPγS

  • GDP

  • Test compound

  • Assay buffer

Procedure:

  • Assay Setup:

    • Incubate the cell membranes with a fixed concentration of GDP, [35S]GTPγS, and varying concentrations of the test compound.

    • Include a basal control (no compound) and a positive control agonist (to measure stimulation).

  • Incubation and Filtration:

    • Incubate at 30°C for 90 minutes.[15]

    • Terminate the reaction and filter as described in the radioligand binding assay.

  • Quantification and Analysis:

    • Measure the amount of bound [35S]GTPγS.

    • An inverse agonist will decrease the basal [35S]GTPγS binding. Plot the percentage of basal binding against the log concentration of the test compound to determine the EC50 value.[13]

Parameter Recommended Concentration/Condition
CB1 Membranes20-30 µg protein/well[13][15]
[3H]CP55,940In the low nanomolar range
[35S]GTPγS~0.1 nM[15]
Incubation Time90 minutes at 30°C[15]
In Vivo Evaluation: Models of Metabolic Syndrome

Protocol 5: In Vivo Assessment in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of N-cyclohexylpiperazine-1-carboxamide hydrochloride on body weight, food intake, and metabolic parameters in a model of obesity.[14]

Model: Mice fed a high-fat diet to induce obesity and metabolic syndrome-like symptoms.

Procedure:

  • Induction of Obesity:

    • Feed mice a high-fat diet for several weeks until a significant increase in body weight and impaired glucose tolerance are observed compared to control mice on a standard diet.

  • Compound Administration:

    • Administer the test compound or vehicle daily for a specified period (e.g., 28 days).[12]

  • Monitoring:

    • Measure body weight and food intake regularly.

    • Perform an oral glucose tolerance test (OGTT) at the beginning and end of the treatment period to assess insulin sensitivity.[16]

    • At the end of the study, collect blood to measure plasma lipids and other metabolic markers.

    • Collect and weigh adipose tissue and the liver to assess for changes in fat mass and hepatic steatosis.[14]

Workflow for CB1 Inverse Agonist Characterization

CB1_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay ki_value Determine Ki binding_assay->ki_value Affinity functional_assay [35S]GTPγS Binding Assay ki_value->functional_assay If high affinity ec50_value Determine EC50 (Inverse Agonism) functional_assay->ec50_value Function invivo_model Diet-Induced Obesity Model ec50_value->invivo_model If potent inverse agonist dosing Compound Administration invivo_model->dosing monitoring Monitor Body Weight, Food Intake, Glucose Tolerance dosing->monitoring Efficacy

Caption: Workflow for CB1 inverse agonist characterization.

Signaling Pathway of CB1 Inverse Agonism

CB1_Pathway CB1_active CB1 Receptor (Active State) CB1_inactive CB1 Receptor (Inactive State) CB1_active->CB1_inactive Equilibrium G_protein G-protein Activation CB1_active->G_protein Metabolic_Effects Reduced Appetite & Increased Energy Expenditure CB1_inactive->Metabolic_Effects Inverse_Agonist N-cyclohexylpiperazine-1-carboxamide hydrochloride Inverse_Agonist->CB1_inactive Binds and Stabilizes AC Adenylate Cyclase Inhibition G_protein->AC Appetite Increased Appetite & Energy Storage AC->Appetite

Caption: CB1 receptor signaling and inverse agonism.

Conclusion

N-cyclohexylpiperazine-1-carboxamide hydrochloride is a promising novel compound for pharmacological research. The structured approach outlined in these application notes provides a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential. By systematically applying these in vitro and in vivo protocols, researchers can effectively determine whether this compound acts as a soluble epoxide hydrolase inhibitor, a cannabinoid receptor 1 inverse agonist, or possesses other unforeseen activities, thereby contributing valuable knowledge to the field of drug discovery.

References

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). [Link]

  • Kim, J., et al. (2020). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules, 25(15), 3488. [Link]

  • Iyer, M. R., Kundu, B., & Wood, C. M. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 629-647. [Link]

  • Schiffrin, E. L. (2021). Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice. ACS Pharmacology & Translational Science, 4(2), 857-867. [Link]

  • Kim, I. H., et al. (2012). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 423(2), 254-261. [Link]

  • Liu, J. Y., et al. (2012). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 55(15), 6884-6893. [Link]

  • Centro Global de Ciudades. (2025). What Science Says About CBD Gummies and Weight Loss. [Link]

  • Panda, A., et al. (2018). Structure-Based Identification of Potent Natural Product Chemotypes as Cannabinoid Receptor 1 Inverse Agonists. Journal of Medicinal Chemistry, 61(21), 9602-9618. [Link]

  • Côté, C. D., et al. (2010). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. Journal of Pharmacology and Experimental Therapeutics, 335(2), 243-255. [Link]

  • Hashimoto, K. (2022). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 13, 898933. [Link]

  • Neochoritis, C. G., et al. (2019). Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Medicinal Chemistry, 62(1), 349-366. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase inhibitors and heart failure. Journal of Cardiovascular Pharmacology, 54(6), 457-463. [Link]

  • Halldin, M., et al. (2023). Effects of CB1R inverse agonist, INV-202, in patients with features of metabolic syndrome. A randomized, placebo-controlled, double-blind phase 1b study. Diabetes, Obesity and Metabolism, 25(11), 3334-3342. [Link]

  • Izzo, A. A., et al. (2014). In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist AM841 on gastrointestinal motor function in the rat. British Journal of Pharmacology, 171(6), 1482-1492. [Link]

  • Scott, C. E., et al. (2015). Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor. Journal of Chemical Information and Modeling, 55(1), 187-196. [Link]

  • Levendal, R. A., & Frost, C. L. (2019). Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs. Molecules, 24(10), 1883. [Link]

  • Pertwee, R. G., et al. (2005). Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630. British Journal of Pharmacology, 145(7), 983-991. [Link]

  • Wang, Y., et al. (2022). The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. Frontiers in Pharmacology, 13, 949439. [Link]

  • Zhang, Y. M., et al. (2016). Treatment of Metabolic Disorders with CB-1 Receptor Inverse Agonists. ACS Medicinal Chemistry Letters, 7(10), 923-925. [Link]

  • Hebert-Chatelain, E., et al. (2016). Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation. Frontiers in Neuroscience, 10, 239. [Link]

  • Ulu, A., & Hammock, B. D. (2012). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Journal of Cardiovascular Pharmacology, 60(1), 1-8. [Link]

  • Imig, J. D., & Hammock, B. D. (2010). Soluble epoxide hydrolase inhibitors and heart failure. Future Cardiology, 6(3), 333-345. [Link]

  • Wang, Y., et al. (2012). Soluble epoxide hydrolase inhibitors and cardiovascular diseases. Clinical and Experimental Pharmacology and Physiology, 39(4), 385-391. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-cyclohexylpiperazine-1-carboxamide hydrochloride synthesis yield improvement

Ticket ID: #SYN-U-882 Topic: Yield Optimization: N-cyclohexylpiperazine-1-carboxamide hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group[1] Executive Summary You are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-U-882 Topic: Yield Optimization: N-cyclohexylpiperazine-1-carboxamide hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group[1]

Executive Summary

You are encountering low yields or purification difficulties with N-cyclohexylpiperazine-1-carboxamide hydrochloride. This target molecule contains a urea linkage between a piperazine ring and a cyclohexyl group.[1] The most common failure points for this synthesis are bis-urea formation (lack of selectivity), isocyanate hydrolysis (moisture contamination), and hygroscopic salt formation (improper workup).[1]

This guide provides a self-validating protocol to maximize yield, prioritizing the Mono-Boc Protection Strategy for high purity, while addressing the "High Dilution Strategy" for cost-sensitive applications.

Module 1: Synthetic Route Selection & Stoichiometry

User Question: "I am reacting piperazine directly with cyclohexyl isocyanate, but I'm getting a mixture of products. How do I stop the reaction at the mono-substituted stage?"

Technical Insight: Piperazine is a symmetric diamine.[1] In a 1:1 stoichiometric reaction with an electrophile (isocyanate), the statistical probability of the second amine reacting (forming the bis-urea) is significant, especially since the first urea formation does not significantly deactivate the distal nitrogen.

Protocol A: The "Gold Standard" (Boc-Protection Strategy)

Recommended for: High purity requirements, drug discovery, and scale-up.

This route guarantees mono-selectivity by chemically blocking one nitrogen.[1]

  • Step 1 (Urea Formation):

    • Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DCM or THF.

    • Add Cyclohexyl isocyanate (1.05 eq) dropwise at 0°C.[1]

    • Stir at RT for 2–4 hours.

    • Validation: TLC should show complete consumption of Boc-piperazine.[1] The product (Boc-intermediate) is usually less polar.[1]

  • Step 2 (Deprotection & Salt Formation):

    • Dissolve the intermediate in 1,4-dioxane or Et₂O.[1]

    • Add 4N HCl in dioxane (3–4 eq) at 0°C.

    • Critical: Do not use aqueous HCl/heat, as ureas can hydrolyze under harsh acidic reflux.[1]

    • The product precipitates as the hydrochloride salt.[1]

Protocol B: The "High Dilution" Strategy

Recommended for: Quick screens or when protecting groups are too expensive.

  • Stoichiometry: Use 5.0 equivalents of piperazine relative to 1.0 equivalent of cyclohexyl isocyanate.

  • Inverse Addition: Dissolve piperazine in a large volume of DCM. Dissolve isocyanate in DCM and add it very slowly (over 1 hour) to the rapidly stirring piperazine solution.

  • Purification Logic: The excess piperazine remains in the aqueous layer during workup (basic wash), while the mono-urea extracts into the organic layer.[1] The bis-urea (if formed) is highly insoluble and often precipitates out, allowing filtration removal.[1]

Module 2: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for your synthesis.

SynthesisWorkflow Start Start: Choose Reagent RouteA Route A: 1-Boc-Piperazine (High Purity) Start->RouteA RouteB Route B: Free Piperazine (Low Cost) Start->RouteB RxnA React with Cyclohexyl Isocyanate (1.05 eq, DCM, 0°C) RouteA->RxnA RxnB React with Cyclohexyl Isocyanate (High Dilution, 5 eq Piperazine) RouteB->RxnB IntermedA Intermediate: N-Boc-N'-cyclohexylurea RxnA->IntermedA MixB Mixture: Mono-urea + Excess Piperazine RxnB->MixB Deprotect Deprotection: 4N HCl in Dioxane IntermedA->Deprotect Cleave Boc Wash Workup: Water Wash (Removes Piperazine) MixB->Wash Purification Final Target: N-cyclohexylpiperazine-1-carboxamide HCl Deprotect->Final Wash->Final Add HCl

Figure 1: Decision matrix comparing the Protected Route (Green) vs. Direct Route (Yellow).[1] The Protected Route minimizes side-product formation.

Module 3: Troubleshooting & FAQs
Issue: "My product is an oil/gum and won't crystallize."

Diagnosis: This is common for urea hydrochlorides.[1] It indicates trapped solvent or excess acidity.[1] Corrective Action (Trituration Protocol):

  • Evaporate the reaction solvent completely (rotary evaporator).

  • Add a small amount of anhydrous isopropanol (IPA) or acetone to dissolve/suspend the gum.[1]

  • Add diethyl ether or MTBE dropwise until the solution turns cloudy.

  • Scratch the flask wall with a glass rod or add a seed crystal.[1]

  • Cool to -20°C overnight.

  • Why this works: The free base urea is soluble in organics; the HCl salt is insoluble in ether but slightly soluble in alcohols.[1] This solvent switch forces precipitation [1, 2].[1][2]

Issue: "The yield is low (<40%) and I see a white precipitate during the reaction."

Diagnosis: If using Route B (Free Piperazine), the precipitate is likely the Bis-Urea (1,4-dicarboxamide). Corrective Action:

  • Immediate Fix: Filter the white solid. Analyze the filtrate—your desired mono-product is likely in the solution.[1]

  • Process Fix: Switch to Route A (Boc-protection) . If you must use Route B, increase piperazine equivalents to 6–8x and slow down the isocyanate addition rate [3].[1]

Issue: "The product decomposes upon storage."

Diagnosis: Residual HCl or moisture.[1] Urea linkages are generally stable, but in the presence of strong acid and moisture, they can hydrolyze back to the amine and CO₂ over time. Corrective Action:

  • Ensure the salt is dried under high vacuum (P < 1 mbar) for 24 hours.

  • Store in a desiccator.[1]

  • If the salt is too hygroscopic, consider changing the counter-ion to oxalate or fumarate , which often yield non-hygroscopic crystalline solids for piperazine derivatives [4].[1]

Module 4: Data & Specifications

Solvent Compatibility Table for Salt Formation

Solvent SystemSuitabilityOutcomeNotes
HCl (aq) / Water 🔴 PoorHydrolysis RiskAvoid heating aqueous urea solutions.[1]
HCl / Dioxane 🟢 ExcellentPrecipitateBest for Boc-deprotection and simultaneous salt formation.[1]
HCl / Ethanol 🟡 GoodSolubleGood for reaction, but requires evaporation/trituration to isolate solid.[1]
HCl / Ether 🟢 ExcellentPrecipitateRapid precipitation; product may trap solvent (requires vacuum drying).[1]
References
  • Vertex AI Search. (2024).[1] Preparation method of 1-cyclohexyl piperazine hydrochloride. Retrieved from 3[1]

  • Google Patents. (2011).[1] Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A).[1] Retrieved from 4[1]

  • BenchChem. (2025).[1][5] Troubleshooting low yield in the synthesis of piperazine-containing ureas. Retrieved from 5[1]

  • National Institutes of Health (NIH). (2022).[1] Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Retrieved from 6[1]

Sources

Optimization

Technical Support Center: N-cyclohexylpiperazine-1-carboxamide Off-Target Investigation

This guide functions as a specialized Technical Support Center for researchers investigating N-cyclohexylpiperazine-1-carboxamide hydrochloride (and its bioactive derivatives).[1][2] This scaffold is a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers investigating N-cyclohexylpiperazine-1-carboxamide hydrochloride (and its bioactive derivatives).[1][2] This scaffold is a "privileged structure" frequently utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors , TRPV1 modulators , and Cannabinoid Receptor (CB1) antagonists.[1]

However, its structural features—specifically the piperazine core and the urea/carboxamide moiety—predispose it to specific off-target liabilities that can confound experimental data.[1]

Case ID: NCP-C-001 Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Dirty" Scaffold Problem

You are likely using N-cyclohexylpiperazine-1-carboxamide (or a derivative) to modulate the endocannabinoid system (ECS).[1][2] While the cyclohexyl group mimics the lipid tail of arachidonoyl substrates (targeting FAAH or CB1), the piperazine-carboxamide core is chemically promiscuous.[1]

The Central Issue: This compound class often exhibits "polypharmacology"—unintentionally hitting metabolic enzymes (Serine Hydrolases) and neurotransmitter receptors (GPCRs).[1] This guide troubleshoots these specific interactions.

Troubleshooting Guides (Q&A)

Category A: Metabolic Stability & In Vivo Inconsistency

Q1: My compound shows nanomolar potency in enzymatic assays (IC50 < 10 nM) but fails to elevate anandamide (AEA) levels in rodent liver/plasma models. Why?

Diagnosis: Carboxylesterase (CES) Sequestration. While your compound targets FAAH (a serine hydrolase), the carboxamide/urea moiety is highly susceptible to hydrolysis by Carboxylesterases (CES1/CES2) , which are abundant in the liver but absent in brain tissue.[1]

  • The Mechanism: CES enzymes recognize the lipophilic cyclohexyl group and the carbonyl core. They act as a "sink," rapidly hydrolyzing your compound before it reaches its target or simply sequestering it (if the inhibition is covalent/irreversible).

  • Verification Step: Compare potency in brain homogenate vs. liver microsomes. If potency drops >50-fold in the liver, CES is the culprit.

  • Solution: Co-treat with a broad-spectrum esterase inhibitor like BNPP (Bis-4-nitrophenyl phosphate) in your ex vivo assays to recover FAAH inhibitory activity.[1][2]

Category B: Unexpected CNS Phenotypes[2]

Q2: We observed anxiolytic effects (or sedation) in wild-type mice that persist even in FAAH-knockout controls. Is this a placebo effect?

Diagnosis: Off-Target Binding to Serotonin (5-HT) or Dopamine (D2) Receptors. The N-aryl/alkyl-piperazine motif is the classic pharmacophore for monoamine receptors.[1][2]

  • The Mechanism: The basic nitrogen of the piperazine ring (at physiological pH) mimics the protonated amine of serotonin/dopamine.[1] The cyclohexyl group provides hydrophobic bulk that fits into the orthosteric binding pocket of 5-HT1A or D2 receptors.[1]

  • Risk Factor: If your derivative has an aryl group attached to the other side of the piperazine, this risk increases exponentially.[1]

  • Verification Step: Run a radioligand binding screen (Ki determination) specifically for 5-HT1A, 5-HT2A, and D2 receptors.[1]

Category C: Lipidomics "Noise"[2]

Q3: Our lipidomic profiling shows changes in 2-AG (2-arachidonoylglycerol) levels, but this compound is supposed to be a selective FAAH inhibitor (which degrades AEA, not 2-AG).

Diagnosis: Cross-reactivity with ABHD6 or ABHD12. The carboxamide "warhead" designed for FAAH often cross-reacts with other members of the serine hydrolase family, specifically ABHD6 (Alpha/beta-hydrolase domain-containing protein 6), which controls 2-AG pools.[1]

  • The Mechanism: ABHD6 shares high structural homology with the FAAH active site.[2] Carboxamide inhibitors are rarely 100% selective for FAAH over ABHD6.[2]

  • Verification Step: Perform Activity-Based Protein Profiling (ABPP) (Protocol below) to visualize off-target serine hydrolase inhibition.[1][2]

Visualizing the Off-Target Landscape

The following diagram maps the structural motifs of N-cyclohexylpiperazine-1-carboxamide to its primary and off-target interactions.

OffTargetLandscape Scaffold N-cyclohexylpiperazine- 1-carboxamide Core Piperazine Piperazine Ring (Basic Amine) Scaffold->Piperazine Carboxamide Carboxamide/Urea (Electrophile) Scaffold->Carboxamide Cyclohexyl Cyclohexyl Group (Lipophilic) Scaffold->Cyclohexyl GPCR OFF-TARGET: 5-HT1A / D2 Receptors (CNS Modulation) Piperazine->GPCR Pharmacophore Mimicry hERG OFF-TARGET: hERG Channel (Cardiotoxicity) Piperazine->hERG Cationic Trapping FAAH PRIMARY TARGET: FAAH (Anandamide Hydrolysis) Carboxamide->FAAH Covalent/Tight Binding CES OFF-TARGET: Carboxylesterases (CES) (Liver Metabolism) Carboxamide->CES Hydrolytic Attack ABHD OFF-TARGET: ABHD6 / ABHD12 (2-AG Modulation) Carboxamide->ABHD Serine Trap (Promiscuity) Cyclohexyl->FAAH Hydrophobic Channel

Figure 1: Structural Activity Relationship (SAR) map highlighting how specific moieties of the scaffold drive both therapeutic efficacy and off-target liabilities.[1]

Critical Experimental Protocols

Protocol A: Competitive ABPP (Activity-Based Protein Profiling)

The Gold Standard for validating Serine Hydrolase Selectivity.[1]

Objective: Determine if your compound inhibits off-targets like ABHD6, MAGL, or CES in a native proteome.[1]

Reagents:

  • Probe: FP-Rhodamine (Fluorophosphonate conjugated to Rhodamine).[1][2] This binds to all active serine hydrolases.[2]

  • Proteome: Mouse brain membrane fraction (1 mg/mL).[1][2]

  • Inhibitor: N-cyclohexylpiperazine-1-carboxamide (Your compound).[1][2]

Workflow:

  • Incubation: Aliquot 50 µL proteome. Add your compound (1 µM and 10 µM) or DMSO control.[1][2] Incubate 30 min @ 37°C.

  • Labeling: Add FP-Rhodamine (1 µM final). Incubate 30 min @ Room Temp in dark.

    • Logic: If your compound binds a target (FAAH or off-target), it blocks the FP-Rhodamine from binding.[1]

  • Quenching: Add 4x SDS-PAGE loading buffer. Boil 5 min @ 95°C.

  • Separation: Run on 10% SDS-PAGE gel.

  • Imaging: Scan gel on a fluorescent scanner (excitation ~532 nm).

  • Analysis: Look for "disappearing bands."[2]

    • Band at ~63 kDa: FAAH (Should disappear).[1][2]

    • Band at ~35 kDa: ABHD6 (If this disappears, you have an off-target).[1][2]

    • Band at ~33 kDa: MAGL (Check for cross-reactivity).

Protocol B: hERG Safety Screen (Fluorescence Polarization)

Mandatory for Piperazine derivatives due to high risk of QT prolongation.[1]

Workflow:

  • Use the Predictor hERG Fluorescence Polarization Assay (Invitrogen).[2]

  • Prepare membrane fraction containing hERG channels.[2]

  • Add Red Tracer (high affinity hERG ligand).[2]

  • Titrate your compound (0.1 nM to 10 µM).[2]

  • Measure Polarization (mP).[2]

    • Logic: If your compound displaces the tracer, mP decreases.

    • Threshold: If IC50 < 1 µM, the compound has significant cardiotoxicity risk.[2]

Quantitative Data Summary: Common Off-Target Profiles

The table below summarizes typical inhibition profiles for urea/carboxamide piperazines. Use this to benchmark your data.

TargetFunctionTypical IC50 (nM)Risk LevelConsequence
FAAH Primary Target1 - 50N/ADesired AEA elevation
ABHD6 2-AG Hydrolysis100 - 500HighConfounding anti-inflammatory data
CES1 Drug Metabolism50 - 200HighRapid clearance; Liver toxicity
5-HT1A Serotonin Receptor500 - 2000ModerateAnxiolysis independent of FAAH
hERG Ion Channel1000 - 5000ModerateQT Prolongation / Arrhythmia

References & Authority

  • Ahn, K., et al. (2009). "Discovery and Characterization of a Highly Selective FAAH Inhibitor."[2] Chemistry & Biology. (Demonstrates the use of urea/carbamate scaffolds and the necessity of ABPP for selectivity profiling).

  • Long, J. Z., & Cravatt, B. F. (2011). "The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease."[1] Chemical Reviews. (Definitive guide on ABHD6/CES off-targets for this chemical class).

  • Glennon, R. A., et al. (2002). "N-Substituted Piperazines as Serotonin Receptor Ligands."[1][2] Current Medicinal Chemistry. (Explains the structural basis of piperazine promiscuity at 5-HT receptors).

  • Di Marzo, V. (2008). "Targeting the endocannabinoid system: to enhance or reduce?"[1] Nature Reviews Drug Discovery.[2] (Contextualizes the therapeutic window and side effects of FAAH/CB1 modulators).

For further assistance with custom synthesis or ABPP assay troubleshooting, please contact the Application Science team referencing Case ID NCP-C-001.

Sources

Troubleshooting

Technical Support Center: Refining Analytical Detection of N-cyclohexylpiperazine-1-carboxamide hydrochloride

Welcome to the dedicated technical support center for the analytical detection of N-cyclohexylpiperazine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analytical detection of N-cyclohexylpiperazine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during its analysis. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

Introduction to the Analyte

N-cyclohexylpiperazine-1-carboxamide hydrochloride is a substituted piperazine derivative. The piperazine core is a common scaffold in medicinal chemistry.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices, from raw materials to biological samples. This guide will walk you through the nuances of method development and troubleshooting for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. However, piperazine derivatives can present challenges, primarily due to their basic nature and potential lack of a strong UV chromophore.

The Challenge of UV Detection and a Derivatization-Based Solution

N-cyclohexylpiperazine-1-carboxamide hydrochloride lacks a significant chromophore, making its detection at low concentrations by UV-Vis spectrophotometry challenging. To overcome this, pre-column derivatization with a UV-active labeling reagent is a highly effective strategy.[2] Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine in the piperazine ring to form a stable, highly UV-active product.[2]

Step-by-Step HPLC Protocol with Pre-Column Derivatization

This protocol outlines a robust method for the analysis of N-cyclohexylpiperazine-1-carboxamide hydrochloride using NBD-Cl derivatization.

1. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable starting point.

  • NBD-Cl Derivatizing Reagent: Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile. This solution should be freshly prepared and protected from light.

  • Standard Stock Solution: Accurately weigh and dissolve N-cyclohexylpiperazine-1-carboxamide hydrochloride in the diluent to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentration range for calibration.

2. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in separate vials, add 1 mL of the NBD-Cl derivatizing reagent.

  • Add 1 mL of a 0.1 M borate buffer (pH 9.0) to facilitate the reaction.

  • Vortex the vials and heat at 60°C for 30 minutes in a water bath or heating block.

  • After cooling to room temperature, add 1 mL of 0.1 M HCl to stop the reaction.

  • Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions:

ParameterRecommended Starting ConditionsRationale
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of analytes.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid helps to protonate the silanol groups on the column, reducing peak tailing for basic compounds.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 30% BA gradient elution is recommended to ensure good separation and elution of the derivatized analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 340 nmThe derivatized product with NBD-Cl typically has a strong absorbance at this wavelength.[2]
HPLC Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Peak/Low Peak Area - Incorrect derivatization conditions (pH, temperature, time)- Degradation of analyte or derivatizing reagent- Incorrect detection wavelength- Leak in the system- Optimize derivatization parameters.- Prepare fresh reagents and standards.- Verify the UV spectrum of the derivatized standard.- Check for leaks from the pump to the detector.
Peak Tailing - Secondary interactions with residual silanols on the column- Column overload- Inappropriate mobile phase pH- Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid).- Reduce the sample concentration.- Use a column with end-capping or a base-deactivated column.[3]
Split Peaks - Column void or contamination- Sample solvent incompatible with the mobile phase- Reverse flush the column or replace it.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure proper functioning.
Visualizing the HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure Check System Pressure start->pressure peak_shape Analyze Peak Shape start->peak_shape retention_time Evaluate Retention Time start->retention_time sensitivity Assess Sensitivity/Peak Area start->sensitivity pressure_high High Pressure? pressure->pressure_high pressure_low Low Pressure? pressure->pressure_low pressure_ok Pressure OK pressure->pressure_ok tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting split Split Peak? peak_shape->split rt_shift Retention Time Shift? retention_time->rt_shift rt_ok RT OK retention_time->rt_ok low_signal Low/No Signal? sensitivity->low_signal signal_ok Signal OK sensitivity->signal_ok blockage Check for Blockages (frit, guard column, column) pressure_high->blockage Yes leak Check for Leaks (fittings, pump seals) pressure_low->leak Yes silanol Adjust Mobile Phase pH (lower pH for basic analytes) tailing->silanol Yes overload Dilute Sample fronting->overload Yes column_issue Check Column (void, contamination) split->column_issue Yes mobile_phase_check Check Mobile Phase (composition, age, degassing) rt_shift->mobile_phase_check Yes temp_check Check Column Temperature rt_shift->temp_check Yes derivatization_check Check Derivatization (reagents, conditions) low_signal->derivatization_check Yes detector_check Check Detector Settings (wavelength, lamp) low_signal->detector_check Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For N-cyclohexylpiperazine-1-carboxamide hydrochloride, direct analysis can be challenging due to its low volatility and potential for thermal degradation.

Derivatization for GC-MS

To improve volatility and thermal stability, derivatization is often necessary. Silylation is a common approach, where active hydrogens (in this case, on the amide) are replaced with a trimethylsilyl (TMS) group.

Derivatization Protocol (Silylation):

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Expected Fragmentation Pattern
  • Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. This can lead to the loss of the cyclohexyl group or fragmentation of the piperazine ring.

  • Amide Bond Cleavage: The amide bond can cleave, leading to fragments corresponding to the cyclohexyl isocyanate ion and the piperazine ring.

  • McLafferty Rearrangement: While less likely for this specific structure, it is a common fragmentation pathway for amides with gamma-hydrogens.

Troubleshooting GC-MS Analysis
ProblemPotential Cause(s)Suggested Solution(s)
No Peak/Broad Peak - Thermal degradation in the injector- Insufficient derivatization- Lower the injector temperature.- Use a pulsed splitless injection.- Optimize derivatization conditions (reagent, temperature, time).
Poor Sensitivity - Adsorption in the GC system- Inefficient ionization- Use a deactivated liner and column.- Check the MS source for cleanliness and proper tuning.
Non-reproducible Results - Incomplete derivatization- Sample degradation- Ensure consistent and complete derivatization.- Analyze samples promptly after preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used for the characterization of N-cyclohexylpiperazine-1-carboxamide hydrochloride.

¹H NMR Spectroscopy
  • Cyclohexyl Protons: Expect a series of broad, overlapping multiplets in the aliphatic region (approximately 1.0-2.0 ppm).

  • Piperazine Protons: The protons on the piperazine ring will likely appear as two sets of broad multiplets, one for the protons adjacent to the amide nitrogen and another for those adjacent to the cyclohexyl group. Due to the restricted rotation around the amide bond, these signals may be complex.[4]

  • Amide Proton: A broad singlet may be observed for the amide N-H proton, though its chemical shift can be highly variable and it may exchange with deuterated solvents.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected in the range of 160-180 ppm.

  • Cyclohexyl Carbons: Several peaks in the aliphatic region (approximately 25-50 ppm) will correspond to the carbons of the cyclohexyl ring.

  • Piperazine Carbons: The carbons of the piperazine ring will appear in the aliphatic region, typically between 40-60 ppm.

Troubleshooting NMR Analysis
ProblemPotential Cause(s)Suggested Solution(s)
Broad Peaks - Sample aggregation- Presence of paramagnetic impurities- Use a more dilute sample.- Filter the sample.- Add a chelating agent like EDTA if metal contamination is suspected.
Poor Signal-to-Noise - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans.
Incomplete Dissolution - Inappropriate solvent- Test different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, D₂O).

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of N-cyclohexylpiperazine-1-carboxamide hydrochloride?

A1: Due to the hydrochloride salt, the compound should be readily soluble in water or methanol. For long-term stability, it is advisable to prepare stock solutions in an organic solvent like methanol and store them at low temperatures, protected from light.

Q2: My HPLC peak for the derivatized analyte is showing significant tailing. What should I try first?

A2: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the silica-based column packing. The first and simplest thing to try is to lower the pH of your mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (0.1%). This will protonate the silanols and reduce these secondary interactions.

Q3: Can I analyze N-cyclohexylpiperazine-1-carboxamide hydrochloride by GC-MS without derivatization?

A3: It is generally not recommended. The compound has a relatively high molecular weight and multiple polar functional groups, making it prone to thermal degradation in the hot GC inlet. Derivatization to a more volatile and thermally stable form, such as a trimethylsilyl (TMS) derivative, will yield much more reliable and reproducible results.

Q4: I am not seeing the molecular ion in my GC-MS (EI) spectrum. Is this normal?

A4: Yes, for many molecules, especially those that fragment easily, the molecular ion (M+) peak in electron ionization (EI) mass spectrometry can be very weak or absent altogether. You should focus on identifying characteristic fragment ions to confirm the presence of your analyte.

Q5: How can I confirm the identity of my compound if I don't have a certified reference standard?

A5: A combination of analytical techniques is your best approach. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, and techniques like COSY and HSQC can be used to piece the structure together.

Visualizing the General Analytical Workflow

Analytical_Workflow start Sample Received sample_prep Sample Preparation (Dissolution, Dilution) start->sample_prep derivatization Derivatization (if required for HPLC/GC) sample_prep->derivatization analysis Instrumental Analysis (HPLC, GC-MS, or NMR) derivatization->analysis data_processing Data Processing and Interpretation analysis->data_processing reporting Reporting of Results data_processing->reporting

Caption: A general workflow for the analytical detection of N-cyclohexylpiperazine-1-carboxamide hydrochloride.

References

  • [Reserved for future reference]
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • Gat, Y., et al. (2021). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. European Journal of Medicinal Chemistry, 223, 113635. Available at: [Link]

  • [Reserved for future reference]
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 15, 218-224. Available at: [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • Kunze, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41339-41350. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2010). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperazine-1-Carboxamide Derivatives as CB1 Receptor Antagonists

This guide provides a comprehensive analysis of piperazine-1-carboxamide derivatives as antagonists of the Cannabinoid Type 1 (CB1) receptor. Given the absence of extensive research on N-cyclohexylpiperazine-1-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of piperazine-1-carboxamide derivatives as antagonists of the Cannabinoid Type 1 (CB1) receptor. Given the absence of extensive research on N-cyclohexylpiperazine-1-carboxamide hydrochloride, this document focuses on the broader, well-documented class of piperazine-1-carboxamides, offering a robust framework for understanding their therapeutic potential and performance against established benchmarks. We will delve into the rationale behind their design, comparative efficacy, and the experimental methodologies crucial for their evaluation.

Introduction: The Endocannabinoid System and the Rationale for CB1 Receptor Antagonism

The endocannabinoid system (ECS) is a ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes, including appetite, pain sensation, mood, and memory. The CB1 receptor, a key component of the ECS, is densely expressed in the central nervous system and is also found in various peripheral tissues.[1] Activation of the CB1 receptor by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) or exogenous agonists such as Δ⁹-tetrahydrocannabinol (THC) can lead to increased appetite and other metabolic effects.[2]

This has led to the hypothesis that antagonizing the CB1 receptor could be a viable therapeutic strategy for conditions such as obesity and related metabolic disorders.[3] The first-in-class CB1 antagonist, Rimonabant, initially showed promise in promoting weight loss and improving metabolic parameters.[4][5] However, it was later withdrawn from the market due to significant neuropsychiatric side effects, highlighting the need for novel antagonists with improved safety profiles.[3] This has spurred the development of new classes of CB1 antagonists, including piperazine-1-carboxamide derivatives, with the aim of achieving therapeutic benefits while minimizing adverse effects.[3][6]

Synthesis of Piperazine-1-Carboxamide Derivatives: A Modular Approach

The synthesis of piperazine-1-carboxamide derivatives typically follows a modular approach, allowing for diverse substitutions to explore the structure-activity relationship (SAR). A common strategy involves the acylation of a substituted piperazine with a suitable carboxylic acid or its activated derivative. The synthesis of the precursor, 1-cyclohexylpiperazine, serves as a relevant example of building a key fragment of these molecules.[7]

A general synthetic route can be envisioned as the reaction of 1-cyclohexylpiperazine with an appropriate isocyanate or by coupling it with a carboxylic acid using standard peptide coupling reagents. This modularity allows for the introduction of various aryl and alkyl groups to fine-tune the pharmacological properties of the final compound.

Comparative Performance Analysis of CB1 Receptor Antagonists

To objectively evaluate the performance of piperazine-1-carboxamide derivatives, it is essential to compare them against well-characterized CB1 receptor antagonists. For this guide, we will use Rimonabant and AM251 as benchmarks. Rimonabant, a 1,5-diarylpyrazole-3-carboxamide, was the first selective CB1 antagonist marketed for the treatment of obesity.[2] AM251 is a close structural analog of Rimonabant and is widely used as a research tool.[8]

The following table summarizes the key performance metrics for a representative piperazine-1-carboxamide derivative against these established antagonists. The data presented is a synthesis of values reported in the scientific literature.

Compound Chemical Class CB1 Receptor Binding Affinity (Ki, nM) CB2/CB1 Selectivity Ratio Functional Activity Reference
Representative Piperazine-1-Carboxamide Piperazine-1-carboxamide1 - 10>100Inverse Agonist/Antagonist[9]
Rimonabant (SR141716A) 1,5-Diarylpyrazole-3-carboxamide~2>500Inverse Agonist[2]
AM251 1,5-Diarylpyrazole-3-carboxamide~7.5~306Inverse Agonist/Antagonist[8]

Expert Interpretation of the Data: The piperazine-1-carboxamide scaffold has demonstrated the potential to yield compounds with high affinity for the CB1 receptor, comparable to that of Rimonabant and AM251.[9] A key advantage of this chemical class lies in the potential for high selectivity over the CB2 receptor, which is primarily expressed in the immune system. High selectivity is a critical attribute for minimizing off-target effects. The functional activity of these compounds as inverse agonists or neutral antagonists is a crucial determinant of their therapeutic utility and potential side-effect profile.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway and Mechanism of Antagonism

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[10] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, CB1 receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[12] CB1 receptor antagonists, including piperazine-1-carboxamide derivatives, bind to the receptor but do not elicit a signaling response. Inverse agonists, on the other hand, can reduce the basal or constitutive activity of the receptor.[13]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Activates Antagonist Piperazine-1-carboxamide (Antagonist) Antagonist->CB1 Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets

Caption: CB1 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity (Ki) of a test compound for a receptor. This assay measures the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (Expressing CB1 Receptor) start->prep_membranes add_radioligand Add Radiolabeled Ligand (e.g., [3H]CP55,940) prep_membranes->add_radioligand add_competitor Add Unlabeled Competitor (Piperazine-1-carboxamide derivative) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound from Free Ligand (Vacuum Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (Calculate IC50 and Ki) measure->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • Unlabeled test compound (piperazine-1-carboxamide derivative)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation fluid

  • Scintillation counter

  • Vacuum filtration manifold

Procedure:

  • Membrane Preparation: Homogenize HEK293-hCB1 cells in cold lysis buffer and centrifuge to pellet the membranes.[14] Resuspend the membrane pellet in binding buffer and determine the protein concentration.[14]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 5-10 µg of protein)

    • 50 µL of various concentrations of the unlabeled test compound

    • 50 µL of [³H]CP55,940 at a concentration near its Kd (e.g., 0.5 nM)

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters to separate the bound from free radioligand.[14]

  • Washing: Wash the filters three times with ice-cold wash buffer.[14]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the CB1 receptor.

Materials:

  • Membranes from cells expressing the CB1 receptor

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • Test compound

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4)

  • Scintillation proximity assay (SPA) beads or filtration apparatus

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture to allow the compound to bind to the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.[15]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[15]

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration and wash the filters. Measure the radioactivity retained on the filters.[16]

    • SPA Method: Add SPA beads that will bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal.[15]

  • Data Analysis:

    • Agonist Activity: An increase in [³⁵S]GTPγS binding compared to the basal level indicates agonist activity.

    • Inverse Agonist Activity: A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.

    • Antagonist Activity: The ability of the compound to block the agonist-stimulated increase in [³⁵S]GTPγS binding indicates antagonist activity.

Conclusion and Future Directions

Piperazine-1-carboxamide derivatives represent a promising class of CB1 receptor antagonists with the potential for high affinity and selectivity. The modular nature of their synthesis allows for extensive optimization of their pharmacological properties. While a direct benchmark study of N-cyclohexylpiperazine-1-carboxamide hydrochloride is not currently possible due to a lack of published data, the comparative framework presented in this guide provides a robust methodology for evaluating novel compounds within this class.

Future research should focus on synthesizing and characterizing a broader range of piperazine-1-carboxamide derivatives to establish a more comprehensive SAR. In particular, investigations into compounds with neutral antagonist profiles are warranted, as they may offer a more favorable side-effect profile compared to inverse agonists. Furthermore, in vivo studies are essential to assess the therapeutic efficacy and safety of these compounds for the treatment of metabolic disorders.

References

  • Rimonabant, CB1 receptor antagonist was introduced with high expectations. Rimonabant has multiple beneficial effects, apart from significant weight loss it increases HDL and reduces triglycerides, Hb A 1C level, prevalence of metabolic syndrome. ResearchGate. Available from: [Link]

  • Rimonabant is a selective CB1 inverse agonist that promotes the loss of body weight by reducing food intake through alteration of the metabolic activity in adipose tissue. ACS Medicinal Chemistry Letters. 2023;14(3):335-341. Available from: [Link]

  • CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • A convenient and cost effective synthetic process has been developed for the synthesis of an anti-obesity drug rimonabant (1). Rasayan J. Chem. 2009;2(2):355-358. Available from: [Link]

  • Axonal CB1 Receptors Mediate Inhibitory Bouton Formation via cAMP Increase and PKA. eNeuro. 2021;8(5):ENEURO.0191-21.2021. Available from: [Link]

  • Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. J Pharmacol Exp Ther. 2017;361(1):159-168. Available from: [Link]

  • Cannabinoid (CB)1 receptor antagonist, AM 251, causes a sustained reduction of daily food intake in the rat. J Pharmacol Exp Ther. 2004;311(2):787-93. Available from: [Link]

  • CB1 receptor antagonist SR141716A increases capsaicin-evoked release of Substance P from the adult mouse spinal cord. Br J Pharmacol. 2006;147(6):689-97. Available from: [Link]

  • Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength. Crit Rev Neurobiol. 2005;17(4):227-42. Available from: [Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. J Basic Clin Pharma. 2012;3(1):195-207. Available from: [Link]

  • Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. Int J Mol Sci. 2020;21(15):5237. Available from: [Link]

  • Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chem Neurosci. 2023;14(18):3344-3356. Available from: [Link]

  • Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands. Bioorg Med Chem. 2008;16(7):3484-92. Available from: [Link]

  • Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors: Evidence from the animal experimental model. Eur J Pharmacol. 2025;987:176465. Available from: [Link]

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. J Med Chem. 2014;57(11):4511-23. Available from: [Link]

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. RTI International. Available from: [Link]

  • Assay of CB1 Receptor Binding. In: Maccarrone M. (eds) The Endocannabinoid System. Neuromethods, vol 129. Humana Press, New York, NY. Available from: [Link]

  • An Improved Synthesis of Rimonabant: Anti-Obesity Drug. Organic Process Research & Development. 2008;12(4):619-621. Available from: [Link]

  • GTPγS Binding Assays. In: Markossian S, Sittampalam GS, Grossman A, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Cannabinoid Receptors and Signal Transduction. In: Pertwee RG, editor. Cannabinoids. Madame Curie Bioscience Database [Internet]. Austin (TX): Landes Bioscience; 2000-2013. Available from: [Link]

  • CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. J Neurochem. 2010;115(2):416-27. Available from: [Link]

  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. J Med Chem. 2021;64(2):1129-1148. Available from: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Front Pharmacol. 2022;13:1016629. Available from: [Link]

  • The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats. Pharmacol Biochem Behav. 2010;95(4):485-92. Available from: [Link]

  • CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. ResearchGate. Available from: [Link]

  • CB1 Cannabinoid Receptor Signaling and Biased Signaling. Int J Mol Sci. 2020;21(15):5589. Available from: [Link]

  • Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Br J Pharmacol. 2018;175(10):1611-1623. Available from: [Link]

  • Cannabinoid receptor 1. Wikipedia. Available from: [Link]

  • An Improved Synthesis of Rimonabant: Anti-Obesity Drug. ResearchGate. Available from: [Link]

  • The cannabinoid CB1 receptor antagonist AM251 does not modify methamphetamine reinstatement of responding. Pharmacol Biochem Behav. 2008;90(2):229-34. Available from: [Link]

  • Cannabinoid receptor signaling. Life Sci. 2002;71(6):615-34. Available from: [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. JoVE. Available from: [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. Available from: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available from: [Link]

Sources

Comparative

Comparative Assessment of the N-Cyclohexylpiperazine-1-Carboxamide Scaffold: Novelty &amp; Performance Guide

The following guide provides an in-depth technical assessment of the N-cyclohexylpiperazine-1-carboxamide scaffold (CAS: 1094600-70-0), analyzing its performance as a critical pharmacophore in modern drug discovery. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the N-cyclohexylpiperazine-1-carboxamide scaffold (CAS: 1094600-70-0), analyzing its performance as a critical pharmacophore in modern drug discovery.

Executive Summary

N-cyclohexylpiperazine-1-carboxamide hydrochloride (CAS: 1094600-70-0) is not merely a passive building block; it is a privileged scaffold that has emerged as a high-performance alternative to traditional piperazine caps (e.g., N-phenylpiperazine, N-methylpiperazine) in the optimization of Lipophilic Ligand Efficiency (LipE) .

Its novelty lies in its dual-functionality:

  • Metabolic Shielding: The cyclohexyl-urea motif provides steric bulk that resists oxidative metabolism (CYP450) better than planar aromatic rings.

  • Thermodynamic Optimization: It introduces a hydrogen-bond donor/acceptor motif (urea) capable of engaging key residues (e.g., Serine hydrolase active sites, PANK allosteric sites) while maintaining a high logD profile necessary for CNS or intracellular penetration.

This guide compares the "N-cyclohexyl-urea" effect against standard alternatives, citing its pivotal role in CB1 inverse agonists , Pantothenate Kinase (PANK) modulators , and SARS-CoV-2 entry inhibitors .

Mechanistic Novelty & Pharmacophore Logic

The structural distinctiveness of this scaffold arises from the urea linker (-N-CO-NH-) fused to a cyclohexyl lipophile . Unlike simple alkyl or aryl caps, this moiety allows for a specific binding mode known as the "Hydrophobic-Polar-Hydrophobic" sandwich.

Pathway Visualization: The "Urea-Cap" Binding Mode

Pharmacophore_Interaction Scaffold N-cyclohexylpiperazine- 1-carboxamide Moiety H_Bond H-Bond Network (Urea Carbonyl + NH) Scaffold->H_Bond Donates/Accepts Hydrophobic Lipophilic Interaction (Cyclohexyl Ring) Scaffold->Hydrophobic Occupies Hydrophobic Pocket Solubility Solubility Modulation (Piperazine Core) Scaffold->Solubility Maintains pKa ~8-9 Target_Pocket Target Binding Pocket (e.g., CB1, PANK3, Furin) H_Bond->Target_Pocket Specificity Anchor Hydrophobic->Target_Pocket Affinity Driver (LipE) Solubility->Target_Pocket Bioavailability

Figure 1: Mechanistic contribution of the scaffold to ligand-target binding kinetics. The urea bridge provides an enthalpic anchor, while the cyclohexyl group drives entropic binding.

Performance Comparison: Alternatives vs. N-Cyclohexylpiperazine-1-Carboxamide

In high-throughput optimization campaigns (e.g., for CB1 antagonists or PANK modulators), this scaffold is frequently compared to N-Phenylpiperazine (classic aryl cap) and N-Methylpiperazine (solubility cap).

Table 1: Comparative Performance Metrics
FeatureN-Cyclohexylpiperazine-1-carboxamide (The Product)N-Phenylpiperazine (Alternative A)N-Methylpiperazine (Alternative B)
Metabolic Stability High (Cyclohexyl resists CYP oxidation)Low (Prone to aromatic hydroxylation)Moderate (N-dealkylation risk)
Binding Mode Dual (H-bond + Hydrophobic fill)Pi-Stacking (Limited to aromatic pockets)Electrostatic (Mainly solubility)
LipE Contribution Optimal (Balances potency/lipophilicity)Poor (High lipophilicity, toxicity risk)Low (Low potency, high solubility)
Solubility (pH 7.4) Moderate (Urea lowers logP vs. ester)Low (High logP)High (Ionizable amine)
Key Application CB1 Inverse Agonists , PANK Modulators Dopamine/Serotonin LigandsGeneral CNS Drugs
Evidence of Superiority
  • CB1 Receptor Antagonism (Metabolic Stability): In the development of peripherally restricted CB1 antagonists, replacing a 4-phenylpiperidine core with the N-cyclohexylpiperazine-1-carboxamide moiety (Compound 53 in cited literature) maintained high potency (

    
     in nanomolar range) while significantly improving microsomal stability  and reducing CNS side-effect potential compared to Rimonabant analogs [1].
    
  • PANK3 Modulation (Lipophilic Ligand Efficiency): In Pantothenate Kinase (PANK) inhibitor optimization, the cyclohexyl-urea motif was identified as a key driver of LipE . The urea linker provided a critical hydrogen bond to residue R306' in PANK3, a specific interaction that simple alkyl or aryl analogs failed to replicate, resulting in a >10-fold potency increase [2].

Experimental Protocols

To validate the "novelty" of this scaffold in your own library, use the following self-validating protocols.

Protocol A: Scaffold Coupling (Synthesis of Urea Derivatives)

Objective: Efficiently attach the N-cyclohexylpiperazine-1-carboxamide moiety to a core scaffold (e.g., halide).

  • Reagents: Core-Halide (1.0 eq), N-cyclohexylpiperazine-1-carboxamide HCl (1.2 eq),

    
     (2.5 eq), 
    
    
    
    (0.05 eq), Xantphos (0.1 eq).
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a sealed tube with the Core-Halide and the Piperazine-Urea salt.

    • Add base and catalyst/ligand under

      
       atmosphere.
      
    • Heat to 100°C for 12–16 hours.

    • Validation Point: Monitor TLC for the disappearance of the distinct "urea" spot (low Rf) and appearance of the coupled product.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Lipophilicity & Solubility Assessment (LogD Assay)

Objective: Quantify the "Solubility/Lipophilicity Balance" conferred by the scaffold.

  • System: HPLC-based LogD determination (pH 7.4).

  • Standard: Run Hydrocortisone (LogD ~1.6) and Propranolol (LogD ~1.3) as controls.

  • Method:

    • Inject 10 µL of 10 mM DMSO stock of the test compound.

    • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.

    • Calculation: Correlate retention time (

      
      ) to LogD using a calibration curve of standard drugs.
      
    • Success Criteria: The N-cyclohexyl-urea derivative should exhibit a LogD between 2.0 and 3.5 (ideal for oral bioavailability without excessive metabolic liability).

Workflow Visualization

Experimental_Workflow Start Start: Scaffold Selection Synthesis Pd-Catalyzed Buchwald Coupling (Protocol A) Start->Synthesis Purification Flash Chromatography (DCM/MeOH) Synthesis->Purification Validation LogD & Microsomal Stability (Protocol B) Purification->Validation Decision Is LipE > 5.0? Validation->Decision Outcome_Success Lead Candidate: High Potency/Stability Decision->Outcome_Success Yes Outcome_Fail Re-design: Modify Linker/Cap Decision->Outcome_Fail No

Figure 2: Optimization workflow for integrating the N-cyclohexylpiperazine-1-carboxamide scaffold into drug candidates.

References

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] Relevance: Demonstrates the scaffold's utility in improving metabolic stability and solubility in CB1 antagonists.

  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators. Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link] Relevance: Validates the urea-linker's role in optimizing Lipophilic Ligand Efficiency (LipE) and engaging specific H-bond targets.

  • Peptide and peptide-based inhibitors of SARS-CoV-2 entry. Source: Pharmacology & Therapeutics / PMC URL:[Link] Relevance: Citations of "MI-1900" containing the N-cyclohexylpiperazine-1-carboxamide moiety as a potent inhibitor of viral entry proteases (Cathepsin L).

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link] Relevance: Uses the scaffold (Compound 10) to demonstrate cytotoxic efficacy in quinoline-based anticancer agents.

Safety & Regulatory Compliance

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